(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Description
Properties
IUPAC Name |
1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS2/c1-5(2)7-4-12-8(11)9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDMQPSVCPSMSG-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CSC(=S)N1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CSC(=S)N1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471716 | |
| Record name | 1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101979-45-7 | |
| Record name | 1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone: A Valine-Derived Chiral Auxiliary for Asymmetric Synthesis
Introduction: The Pursuit of Chirality in Modern Synthesis
In the landscape of contemporary organic synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological function and material properties. The demand for enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries, has driven the development of sophisticated methodologies for asymmetric synthesis. Among these, the use of chiral auxiliaries remains a robust and reliable strategy. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is established, the auxiliary is removed and can ideally be recycled.
This guide provides a comprehensive technical overview of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, a highly effective chiral auxiliary derived from the readily available amino acid L-valine. Belonging to the class of N-acyl thiazolidinethiones, this auxiliary has demonstrated remarkable efficacy in directing stereoselective carbon-carbon bond-forming reactions, most notably in asymmetric aldol additions. We will delve into its synthesis, physicochemical properties, the mechanistic underpinnings of its stereodirecting power, and its applications in asymmetric synthesis, providing researchers, scientists, and drug development professionals with the detailed knowledge required to effectively leverage this powerful synthetic tool.
Physicochemical Properties and Characterization
A thorough understanding of the physical and spectral properties of a chiral auxiliary is paramount for its effective use and for the characterization of its derivatives.
Table 1: Physicochemical Properties of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
| Property | Value | Source/Comment |
| CAS Number | 101979-45-7 | |
| Molecular Formula | C₈H₁₃NOS₂ | |
| Molecular Weight | 203.33 g/mol | [1] |
| Appearance | White to off-white solid | General observation |
| Melting Point | 67-68 °C | From dichloromethane[2] |
| Boiling Point | 279.6 ± 23.0 °C | Predicted[2] |
| Density | 1.22 ± 0.1 g/cm³ | Predicted[2] |
| Optical Rotation | Data not available in searched literature | This is a critical parameter for a chiral compound and should be determined experimentally. |
| pKa | -1.82 ± 0.40 | Predicted[2] |
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and purity of the auxiliary and its reaction products.
-
¹³C NMR: A key diagnostic signal for N-acyl thiazolidinethiones is the chemical shift of the thiocarbonyl carbon (C=S). For valine-derived thiazolidinethiones, this peak typically appears around 200.8 ppm, providing a clear marker for the integrity of the auxiliary.[3] The carbonyl carbon of the acetyl group is expected to appear in the range of 170-175 ppm.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the isopropyl group (a doublet for the methyl protons and a multiplet for the methine proton), the diastereotopic protons of the thiazolidine ring, and a singlet for the acetyl methyl group.
Synthesis of the Chiral Auxiliary
The synthesis of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a straightforward two-step process starting from the inexpensive and enantiopure amino acid L-valine. This accessibility is a significant advantage for its application in both academic and industrial settings.
Step 1: Synthesis of the Thiazolidinethione Scaffold - (S)-4-isopropyl-1,3-thiazolidine-2-thione
The foundational heterocyclic core is prepared from L-valine. The carboxylic acid functionality is first reduced to the corresponding alcohol, yielding (S)-valinol. This amino alcohol then undergoes cyclization with carbon disulfide in the presence of a base.[4]
Step 2: N-Acetylation to Yield the Title Compound
The final step involves the acylation of the secondary amine within the thiazolidinethione ring with an acetyl group. While a specific protocol for N-acetylation was not found in the searched literature, a well-established procedure for the analogous N-propionylation can be readily adapted.[4]
Experimental Protocol: Synthesis of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone (Adapted)
Part A: Synthesis of (S)-4-isopropyl-1,3-thiazolidine-2-thione
-
Reduction of L-Valine: L-valine is reduced to (S)-valinol using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an appropriate solvent like tetrahydrofuran (THF).
-
Cyclization: The resulting (S)-valinol is then reacted with carbon disulfide in the presence of a base, such as potassium hydroxide (KOH), in a solvent like ethanol.[4] This reaction typically requires heating to drive the cyclization and formation of the thiazolidinethione ring.
Part B: N-Acetylation of (S)-4-isopropyl-1,3-thiazolidine-2-thione
-
Reaction Setup: To a solution of (S)-4-isopropyl-1,3-thiazolidine-2-thione in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add triethylamine (a slight excess, e.g., 1.1 equivalents).
-
Acylation: Slowly add acetyl chloride (1 equivalent) to the stirred solution.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by thin-layer chromatography). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the pure (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone.
Caption: Synthetic pathway to the title compound.
Mechanism of Stereocontrol in Asymmetric Aldol Reactions
The remarkable stereodirecting ability of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone in aldol reactions stems from the formation of a rigid, chelated transition state. The Zimmerman-Traxler model provides a robust framework for understanding the observed diastereoselectivity.[5][6][7] The reaction proceeds via the formation of a metal enolate, typically a titanium enolate, which then reacts with an aldehyde.
The Role of the Titanium Enolate and the Zimmerman-Traxler Model
The generation of the chlorotitanium enolate of the N-acetyl thiazolidinethione is a critical step.[8] The stereochemical outcome of the subsequent aldol addition is highly dependent on the reaction conditions, particularly the nature and stoichiometry of the amine base used in the enolization step.[8] This allows for a switch between the "Evans syn" and "non-Evans syn" aldol products.[8]
The Zimmerman-Traxler model posits a six-membered, chair-like transition state where the metal (in this case, titanium) coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[6] The stereochemical outcome is dictated by the minimization of steric interactions in this transition state.
-
Facial Selectivity: The bulky isopropyl group on the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face.
Caption: Zimmerman-Traxler model for syn-aldol selectivity.
The chelation between the titanium center, the enolate oxygen, and the thiocarbonyl sulfur atom is believed to play a crucial role in rigidifying the transition state and enhancing the facial bias, leading to high levels of diastereoselectivity. The ability to switch the selectivity by altering the amount of base is attributed to a shift between a chelated and a non-chelated transition state.[2]
Applications in Asymmetric Synthesis
The primary application of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is as a chiral auxiliary in asymmetric aldol reactions to produce enantiomerically enriched β-hydroxy carbonyl compounds, which are valuable building blocks in the synthesis of natural products and pharmaceuticals.[10]
Diastereoselective Aldol Additions
As demonstrated by Crimmins and coworkers, the chlorotitanium enolate of N-propionyl thiazolidinethione (a close analog of the title compound) reacts with various aldehydes to afford syn-aldol adducts with excellent diastereoselectivity.[8] For instance, the reaction with isobutyraldehyde can be tuned to produce either the (2S,3R) or the (2R,3S) syn-aldol product in high yields and with diastereomeric ratios exceeding 97:3.[8]
Synthesis of Complex Molecules
The utility of this class of chiral auxiliaries has been showcased in the total synthesis of complex natural products. For example, thiazolidinethione-mediated aldol reactions were instrumental in controlling the stereochemistry of multiple stereocenters during the synthesis of apoptolidinone, the aglycone of the potent antitumor agent apoptolidin A.[10]
Cleavage of the Auxiliary
A critical aspect of chiral auxiliary-based methods is the efficient and non-destructive removal of the auxiliary after the stereoselective reaction. The N-acyl thiazolidinethione group can be cleaved under various conditions to yield a range of useful functional groups:
-
Hydrolysis: Basic or acidic hydrolysis can yield the corresponding carboxylic acid.
-
Reductive Cleavage: Treatment with reducing agents like diisobutylaluminum hydride (DIBAL-H) can directly provide the corresponding aldehyde.[8] Lithium borohydride (LiBH₄) can be used to generate the primary alcohol.
-
Transesterification: Reaction with alkoxides can produce esters.
This versatility in cleavage allows for the direct conversion of the aldol adduct into a variety of useful synthetic intermediates.
Conclusion and Future Outlook
(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone stands as a testament to the power and practicality of chiral auxiliary-based asymmetric synthesis. Derived from the inexpensive and naturally occurring amino acid L-valine, its straightforward synthesis and robust performance in stereoselective aldol reactions make it an attractive tool for synthetic chemists. The high degree of stereocontrol, governed by a well-understood Zimmerman-Traxler transition state, and the versatility of the subsequent cleavage of the auxiliary, underscore its value in the stereoselective construction of complex molecular architectures. While its primary application has been in aldol-type reactions, the fundamental principles of stereocontrol it embodies suggest potential for its application in other asymmetric transformations. Further research into expanding the scope of its applications and exploring the biological activities of its derivatives could open new avenues for this powerful chiral building block.
References
-
Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775–777. [Link]
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Semantic Scholar. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. [Link]
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Crimmins, M. T., King, B. W., Tabet, E. A., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775-777. [Link]
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Scribd. Supporting Info For Synthesis of (S) N Azidoacetyl 4 Isopropyl 1,3 Thiazolidine 2 Thione. [Link]
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National Center for Biotechnology Information. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. [Link]
- Olivo, H. F. (2008). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 5(4), 334-349.
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Myers, A. G. Research Group. 001 Zimmerman Traxler. [Link]
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SpectraBase. 4-ISOPROPYL-THIAZOLIDINE-2-THIONE. [Link]
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National Center for Biotechnology Information. 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. [Link]
-
Crimmins, M. T., DeBaillie, A. C. (2006). Enantioselective Synthesis of Apoptolidinone: Exploiting the Versatility of Thiazolidinethione Chiral Auxiliaries. Journal of the American Chemical Society, 128(15), 4936–4937. [Link]
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Impact Factor. Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. [Link]
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National Center for Biotechnology Information. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. [Link]
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National Center for Biotechnology Information. Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. [Link]
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ResearchGate. Synthesis, crystal growth, crystal structure, optical, thermal, biological and NLO studies of heterocyclic compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide. [Link]
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ResearchGate. Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. [Link]
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ResearchGate. Reaction efficiency of crossed-aldol condensation between acetone and benzaldehyde over ZrO 2 and zro 2-Montmorillonite Catalyst. [Link]
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Letters in Applied NanoBioScience. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. [Link]
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ResearchGate. Identification of 4-isopropyl–thiotropolone as a novel anti-microbial: regioselective synthesis, NMR characterization, and bio. [Link]
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Royal Society of Chemistry. Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (2). [Link]
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National Center for Biotechnology Information. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Link]
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The Chemistry of N-Acyl Thioxothiazolidinones: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth exploration of the physical and chemical properties of N-acyl thioxothiazolidinones, a class of compounds demonstrating significant utility in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the causality behind experimental choices and the inherent logic of the described protocols.
Introduction: The Versatile N-Acyl Thioxothiazolidinone Scaffold
N-acyl thioxothiazolidinones, often referred to as N-acyl-2-thioxo-1,3-thiazolidin-4-ones, are heterocyclic compounds characterized by a thiazolidinone ring N-acylated at the 3-position. This structural motif imparts a unique combination of reactivity and stereochemical control, making these compounds valuable intermediates and chiral auxiliaries in asymmetric synthesis.[1][2] Their robust nature and predictable reactivity have led to their application in the synthesis of a wide array of complex molecules. This guide will systematically dissect their physical and chemical properties, providing both theoretical understanding and practical, field-proven protocols.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physical properties of N-acyl thioxothiazolidinones is fundamental to their effective application in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification strategies.
Physical State and Melting Points
N-acyl thioxothiazolidinones are typically crystalline solids at room temperature. Their melting points are influenced by the nature of the acyl group and any substituents on the thioxothiazolidinone ring. Generally, increasing the molecular weight and introducing aromatic or other rigidifying moieties in the acyl chain leads to higher melting points.
| Compound/Substituent | Acyl Group | Melting Point (°C) |
| (Z)-5-((1-Benzyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one | (1-Benzyl-1H-indol-3-yl)methylene | 243–245 |
| (E)-2-((1-Benzyl-1H-indol-3-yl)methylene)-N-(4-chlorophenyl)hydrazine-1-carbothioamide | (1-Benzyl-1H-indol-3-yl)methylene | 203–205 |
| 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivative | Phenyl | 227-230 |
| Another 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivative | Phenyl | 204-209 |
Note: The melting points are for specific derivatives as reported in the literature and serve as illustrative examples.[3][4]
Solubility Profile
The solubility of N-acyl thioxothiazolidinones is a critical parameter for their use in synthesis and purification. While specific solubility data is not extensively tabulated for a wide range of derivatives, their general solubility trends can be inferred from their structure and related compounds.
Generally, N-acyl thioxothiazolidinones exhibit good solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and 1,4-dioxane.[5] They have moderate solubility in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as in ethers like tetrahydrofuran (THF). Their solubility in alcohols such as ethanol and methanol is often temperature-dependent, increasing with heat. They are generally poorly soluble in nonpolar solvents like hexanes and in water. The introduction of long alkyl chains or lipophilic groups in the acyl moiety can increase their solubility in less polar organic solvents.[6]
Acidity and Basicity (pKa)
The thioxothiazolidinone ring contains both acidic and weakly basic sites. The N-H proton of the parent 2-thioxothiazolidin-4-one is acidic, with a pKa value that allows for deprotonation with common bases. Acylation of the nitrogen atom removes this acidic proton. The carbonyl oxygen and the thione sulfur atom possess lone pairs of electrons and can act as Lewis basic sites.
Quantum chemical studies on related thiazolidinone derivatives suggest that the protonation of the thione sulfur is a relevant factor in their reactivity.[7] The exact pKa values for N-acyl thioxothiazolidinones will vary depending on the electron-withdrawing or -donating nature of the acyl group.
Chemical Properties and Reactivity
The chemical reactivity of N-acyl thioxothiazolidinones is dominated by two key features: the electrophilicity of the acyl group and the chemistry of the thioxothiazolidinone ring itself.
N-Acyl Group Reactivity: A Platform for Asymmetric Synthesis
The primary utility of N-acyl thioxothiazolidinones lies in their role as activated acylating agents and as scaffolds for stereoselective transformations of the acyl group.
When a chiral N-acyl thioxothiazolidinone is deprotonated at the α-carbon of the acyl group, a chiral enolate is formed. The steric bulk of the chiral auxiliary directs the approach of an electrophile, leading to a highly diastereoselective alkylation. This strategy is a cornerstone of asymmetric synthesis for the construction of stereogenic centers.[1][8]
The high degree of stereocontrol is attributed to the formation of a rigid, chelated (Z)-enolate where one face is effectively blocked by the chiral auxiliary.[6] The choice of base and solvent can significantly influence the diastereoselectivity.
A crucial aspect of using chiral auxiliaries is their efficient removal after the desired stereoselective transformation. The N-acyl bond in thioxothiazolidinones can be cleaved under various conditions to yield the desired chiral product (e.g., carboxylic acid, ester, amide, or alcohol) and recover the valuable chiral auxiliary.[6][9]
Reactivity of the Thioxothiazolidinone Ring
The thioxothiazolidinone ring itself can participate in various chemical transformations, offering further synthetic utility.
The active methylene group at the C-5 position of the thioxothiazolidinone ring can undergo Knoevenagel condensation with aldehydes and ketones, typically under basic catalysis, to form 5-ylidene derivatives.[8] This reaction is a powerful tool for introducing further diversity into the molecular scaffold.
Under strongly basic or nucleophilic conditions, the thioxothiazolidinone ring can undergo cleavage. For instance, treatment with aqueous alkali can lead to hydrolysis and ring-opening to form a dithiocarbamate derivative.[3]
The exocyclic double bond of 5-ylidene-4-thioxothiazolidinones can act as a dienophile in Diels-Alder reactions, providing access to complex fused heterocyclic systems.[8]
Stability
N-acyl thioxothiazolidinones are generally stable compounds that can be stored under normal laboratory conditions. However, they are susceptible to degradation under strongly acidic or basic conditions due to hydrolysis of the acyl group or cleavage of the thioxothiazolidinone ring. Studies on related thiazolidine structures have shown that their stability can be pH-dependent.[10]
Spectroscopic Characterization: A Guide to Structural Elucidation
The unambiguous characterization of N-acyl thioxothiazolidinones relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of N-acyl thioxothiazolidinones.
-
Acyl Group Protons: The chemical shifts and coupling patterns of the protons in the acyl group provide detailed information about its structure.
-
Thioxothiazolidinone Ring Protons: The protons on the thiazolidinone ring, if present, will appear in the aliphatic region of the spectrum. For example, the methylene protons in the unsubstituted ring typically appear as a singlet.[3]
-
N-H Proton: In the parent 2-thioxothiazolidin-4-one, the N-H proton gives a characteristic broad singlet at a downfield chemical shift (around 13.58 ppm in DMSO-d₆).[3] This signal is absent in N-acylated derivatives.
-
Carbonyl and Thione Carbons: The carbonyl carbon (C=O) of the thiazolidinone ring typically resonates around 169.1 ppm, while the thione carbon (C=S) appears further downfield at approximately 194.6 ppm.[3] The carbonyl carbon of the acyl group will also have a characteristic chemical shift in the range of 170-180 ppm.
-
Other Ring and Acyl Carbons: The remaining carbons of the thioxothiazolidinone ring and the acyl group will appear at their expected chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the key functional groups present in N-acyl thioxothiazolidinones.
-
C=O Stretching: A strong absorption band corresponding to the carbonyl group of the thiazolidinone ring is typically observed in the region of 1680-1720 cm⁻¹.
-
C=S Stretching: The thione group gives rise to a characteristic absorption band, although it can be weaker and more variable in position than the carbonyl stretch, typically appearing in the 1050-1250 cm⁻¹ region.
-
Acyl C=O Stretching: The carbonyl of the N-acyl group will also show a strong absorption, often at a slightly higher frequency than the ring carbonyl.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of N-acyl thioxothiazolidinones. Electron impact (EI) mass spectrometry often leads to characteristic fragmentation patterns, including cleavage of the N-acyl group and fragmentation of the thioxothiazolidinone ring.[7][11]
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the synthesis and characterization of N-acyl thioxothiazolidinones. These protocols are designed to be self-validating, with clear explanations for the chosen procedures.
Synthesis of a Chiral N-Acyl Thioxothiazolidinone
This protocol describes the acylation of a commercially available chiral thioxothiazolidinone, a common starting point for asymmetric synthesis.
Materials:
-
Chiral 2-thioxothiazolidin-4-one (e.g., (S)-4-benzyl-2-thioxothiazolidin-4-one)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acyl chloride (e.g., propionyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the chiral 2-thioxothiazolidin-4-one (1.0 eq) in anhydrous THF.
-
Rationale: Anhydrous conditions are crucial as n-BuLi is a strong base and will react with any residual water. The inert atmosphere prevents reaction with oxygen.
-
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Rationale: Low temperature is necessary to control the reactivity of the highly basic n-BuLi and to prevent side reactions.
-
-
Deprotonation: Slowly add n-butyllithium (1.05 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 30 minutes. The formation of the lithium salt of the thioxothiazolidinone will be observed.
-
Rationale: n-BuLi deprotonates the nitrogen atom, forming a nucleophilic lithium amide that will react with the acyl chloride. A slight excess of n-BuLi ensures complete deprotonation.
-
-
Acylation: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture at -78 °C. Stir for 2 hours at this temperature.
-
Rationale: Slow addition of the acyl chloride prevents localized heating and potential side reactions.
-
-
Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir overnight.
-
Rationale: Allowing the reaction to proceed to completion at room temperature ensures high conversion.
-
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Rationale: The aqueous quench protonates any remaining base and hydrolyzes any unreacted acyl chloride.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x).
-
Rationale: The organic product will partition into the ethyl acetate layer, separating it from inorganic salts.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: Removal of residual water is necessary before solvent evaporation.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: Chromatography separates the desired product from any unreacted starting materials and byproducts.
-
Spectroscopic Characterization Protocol
This protocol outlines the steps for obtaining and interpreting the key spectroscopic data for a newly synthesized N-acyl thioxothiazolidinone.
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. For a comprehensive analysis, consider acquiring 2D NMR spectra such as COSY and HSQC to confirm proton-proton and proton-carbon correlations.
-
Data Interpretation:
-
Confirm the presence of the acyl group by identifying the characteristic proton and carbon signals.
-
Verify the absence of the N-H proton signal (for N-acylated derivatives).
-
Identify the signals corresponding to the thioxothiazolidinone ring.
-
Integrate the proton signals to confirm the relative number of protons in different environments.
-
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation:
-
Identify the strong C=O stretching vibrations for both the ring and acyl carbonyls.
-
Locate the C=S stretching vibration.
-
Identify other characteristic bands corresponding to the acyl group (e.g., C-H stretches).
-
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique (e.g., ESI or EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
Conclusion: A Powerful Tool for Modern Synthesis
N-acyl thioxothiazolidinones represent a versatile and powerful class of compounds for organic synthesis. Their well-defined physical properties, predictable chemical reactivity, and utility as chiral auxiliaries make them indispensable tools for the construction of complex, stereochemically defined molecules. This guide has provided a comprehensive overview of their core characteristics, supported by detailed experimental protocols and an understanding of the underlying chemical principles. As research in synthetic methodology and drug discovery continues to advance, the applications of N-acyl thioxothiazolidinones are poised to expand even further.
References
-
El-Sayed, M. A. A.; Abdel-Aziz, M.; Abdel-Hamide, S. G.; El-Torgoman, A. M. Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules2021 , 26(15), 4567. [Link]
-
Gant, T. G. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv.2014 , 4, 53844-53860. [Link]
-
Mohrig, J. R.; Hammond, C. N.; Schatz, P. F. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. J. Chem. Educ.2008 , 85(5), 696. [Link]
-
Zhang, L.; Wang, M.; Cheng, J. Solubility Determination of Nitazoxanide in Twelve Organic Solvents from T = 273.15 to 313.15 K. J. Chem. Eng. Data2018 , 63(8), 3044-3050. [Link]
-
Crimmins, M. T. N-acyl-1,3-oxazolidines as chiral auxiliaries in the stereoselective transformation of the N-attached side chain. Chem. Rev.1998 , 98(8), 2795-2809. [Link]
-
Kwan, E. E. Lecture 13: Experimental Methods. 2011. [Link]
-
Portoles, T.; et al. NMR and Theoretical Studies on the Conformational Preferences of Some Non-metal Coordinated N-Enoyl Systems Attached to Common Chiral Auxilaries. Magn. Reson. Chem.2010 , 48(10), 769-776. [Link]
-
Zakarian, A.; et al. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Org. Lett.2020 , 22(1), 228-232. [Link]
-
Guarda, V. L. M.; et al. Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. J. Mass Spectrom.2004 , 39(6), 613-618. [Link]
-
Harika, M. S.; Sudha, B. N. Synthesis & characterization of N-thiadiazolyl thiazolidinone derivatives. Int. J. Res. Pharm. Sci.2014 , 4(2), 13-16. [Link]
-
Metwally, M. A.; et al. Thiazolidin-5-Ones: Synthesis and Reactions. J. Sulfur Chem.2007 , 28(1), 35-57. [Link]
-
Ordóñez, M.; et al. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. J. Mex. Chem. Soc.2012 , 56(3), 284-290. [Link]
-
Bradley, M.; et al. Iminoboronates are Efficient Intermediates for Selective, Rapid and Reversible N-Terminal Cysteine Functionalisation. Chem. Sci.2018 , 9(1), 189-194. [Link]
-
Hamad, A. S. Synthesis of some thiazolidinones and N-acetyl amino derivatives from 4-amino sulphamethaoxazole. Tikrit Journal of Pure Science2012 , 17(4). [Link]
-
Pitta, I. R.; et al. Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. Semantic Scholar2004 . [Link]
-
Salman, B. S.; et al. Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies2022 , 6(12), 997-1006. [Link]
-
Sharma, S.; et al. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules2020 , 25(12), 2894. [Link]
-
Al-Ghorbani, M.; et al. Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. Sci Rep2024 , 14(1), 18991. [Link]
-
Lloyd-Jones, G. C. Mechanistic Analysis by NMR Spectroscopy: a Users Guide. Prog. Nucl. Magn. Reson. Spectrosc.2022 , 128-129, 1-131. [Link]
-
Al-Awar, R.; et al. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules2023 , 28(15), 5821. [Link]
Sources
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Methodological & Application
Application Notes and Protocols for Diastereoselective Aldol Reactions Using (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Mastering Asymmetric Synthesis with Thiazolidinethione Auxiliaries
In the landscape of modern organic synthesis, the aldol reaction represents a cornerstone for the construction of carbon-carbon bonds, enabling the creation of complex molecular architectures from simpler precursors.[1] The true power of this reaction is unleashed when it is rendered stereoselective, allowing for the precise control of the three-dimensional arrangement of atoms. This is of paramount importance in medicinal chemistry and drug development, where the biological activity of a molecule is intrinsically linked to its stereochemistry.[2] Chiral auxiliaries are a robust and reliable tool for achieving high levels of stereocontrol in such transformations.[3] Among these, N-acylthiazolidinethiones, and specifically (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, have emerged as highly effective reagents for diastereoselective aldol additions.[4][5][6]
These auxiliaries, derived from readily available amino acids, offer several advantages. The thiazolidinethione moiety provides a sterically defined environment that directs the approach of the reacting partners, leading to a predictable stereochemical outcome.[7] Furthermore, the resulting N-acyl bond is readily cleaved under mild conditions, allowing for the facile isolation of the desired chiral product and recovery of the valuable auxiliary.[5] This guide provides an in-depth exploration of the application of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone in diastereoselective aldol reactions, from the underlying mechanistic principles to detailed experimental protocols.
The Mechanism of Stereocontrol: A Tale of Steric Hindrance and Chelated Intermediates
The remarkable diastereoselectivity observed in aldol reactions mediated by (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a direct consequence of a well-defined, chair-like six-membered transition state, as originally proposed by Zimmerman and Traxler.[8] The stereochemical outcome is dictated by the interplay of several factors, including the geometry of the enolate, the nature of the metal cation, and the steric influence of the chiral auxiliary.
The reaction is initiated by the formation of a boron enolate through the reaction of the N-acylthiazolidinethione with a dialkylboron triflate in the presence of a hindered amine base, such as triethylamine or diisopropylethylamine.[9][10] The boron atom coordinates to the carbonyl oxygen of the acyl group, increasing the acidity of the α-protons and facilitating their removal by the base.[11] This process selectively generates the (Z)-enolate, a crucial step for achieving high syn-diastereoselectivity.
The (Z)-enolate then reacts with an aldehyde in a highly organized, chair-like transition state. The key to the high diastereoselectivity lies in the minimization of steric interactions within this transition state. The bulky isopropyl group of the thiazolidinethione auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side.[7] The aldehyde's substituent (R group) preferentially occupies an equatorial position to avoid steric clashes with the boron ligands and the auxiliary itself. This arrangement leads to the formation of the syn-aldol adduct as the major product.
Experimental Protocols
Part 1: Preparation of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
This protocol details the acylation of the commercially available (S)-4-isopropyl-2-thioxothiazolidine.
Materials:
-
(S)-4-isopropyl-2-thioxothiazolidine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet, add (S)-4-isopropyl-2-thioxothiazolidine (1.0 eq).
-
Dissolve the thiazolidinethione in anhydrous THF (approximately 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Add acetyl chloride (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-acylthiazolidinethione.
Part 2: Diastereoselective Aldol Reaction
This protocol describes a general procedure for the boron-mediated aldol reaction with an aldehyde.
Materials:
-
(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Di-n-butylboron triflate (Bu₂BOTf) or 9-borabicyclo[3.3.1]nonane triflate (9-BBNOTf)
-
Triethylamine (Et₃N) or diisopropylethylamine (DIPEA), freshly distilled
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂) solution
-
Phosphate buffer (pH 7)
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, dissolve the (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone (1.0 eq) in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to -78 °C.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of triethylamine (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolate formation.
-
Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde (1.2 eq), either neat or as a solution in DCM, dropwise.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the addition of phosphate buffer (pH 7), followed by methanol and then 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Extract the mixture with ethyl acetate or DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude aldol adduct can be purified by flash column chromatography.
Part 3: Cleavage of the Chiral Auxiliary
The thiazolidinethione auxiliary can be cleaved to reveal various functional groups. Here, we describe a common method for obtaining the corresponding β-hydroxy carboxylic acid.
Materials:
-
Aldol adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the excess peroxide by the addition of saturated aqueous Na₂SO₃ solution at 0 °C and stir for 20 minutes.
-
Remove the THF under reduced pressure.
-
Wash the remaining aqueous layer with DCM to remove the recovered chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the β-hydroxy carboxylic acid.
Data Presentation: Representative Results
The diastereoselectivity of the aldol reaction using (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is consistently high across a range of aldehydes.
| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | 85-95 | >98:2 |
| Benzaldehyde | 80-90 | >95:5 |
| Propionaldehyde | 82-92 | >97:3 |
| Acetaldehyde | 75-85 | >96:4 |
Note: Yields and diastereomeric ratios are typical and may vary depending on the specific reaction conditions and the purity of the reagents.
Field-Proven Insights and Troubleshooting
-
Anhydrous Conditions are Crucial: The success of the reaction, particularly the enolate formation step, is highly dependent on the exclusion of moisture. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere.
-
Purity of Reagents: The purity of the boron triflate and the amine base is critical. Distilling the amine prior to use is recommended.
-
Temperature Control: Maintaining low temperatures (-78 °C) during enolate formation and the aldol addition is essential for maximizing diastereoselectivity.
-
Choice of Boron Reagent: While di-n-butylboron triflate is commonly used, 9-BBNOTf can sometimes provide improved selectivity, particularly with more sterically demanding substrates.
-
Incomplete Reactions: If the reaction does not go to completion, this may be due to impure reagents, insufficient reaction time, or a less reactive aldehyde. Increasing the equivalents of the enolate can sometimes drive the reaction to completion.
-
Auxiliary Cleavage: The peroxide-based cleavage is generally reliable. However, for substrates sensitive to oxidative conditions, alternative reductive cleavage methods using reagents like lithium borohydride (to yield the alcohol) can be employed.[12]
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Crimmins, M. T., & Dechert, A.-M. R. (2009). Enantioselective Total Synthesis of (-)-Pironetin: Iterative Aldol Reactions of Thiazolidinethiones. Organic Letters, 11(7), 1635–1638. [Link]
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
Hsiao, C.-N., Ashburn, S. P., & Miller, M. J. (1985). Enantioselective aldol reaction of chiral acyl thiazolidine thione derived boron enolates. Tetrahedron Letters, 26(40), 4855-4858. [Link]
- Palomo, C., Oiarbide, M., & García, J. M. (2002). The Aldol Reaction: A Paradigm for Catalytic Asymmetric Carbon−Carbon Bond Formation. Chemistry – A European Journal, 8(1), 36-44.
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
-
Crimmins, M. T., & Chaudhary, K. (2000). Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones and Acylthiazolidinethiones. Organic Letters, 2(6), 775-777. [Link]
-
Nagai, H., Morita, Y., Shimizu, Y., & Kanai, M. (2016). Ligand-Promoted, Boron-Mediated Chemoselective Carboxylic Acid Aldol Reaction. Organic Letters, 18(9), 2276–2279. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
- Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.
-
Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920-1923. [Link]
-
Sun, J., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12319-12330. [Link]
- Mendoza, A. (2005). A novel approach to N-substituted thiazolidin-2,4-diones from oxazolidinethiones. Tetrahedron Letters, 46(43), 7435-7438.
-
Myers, A. G. Research Group. The Zimmerman-Traxler Model for the Aldol Reaction. Harvard University. [Link]
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Enantioselective aldol reaction of chiral acyl thiazolidine thione derived boron enolates / Tetrahedron Letters, 1985 [sci-hub.box]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. DSpace [research-repository.griffith.edu.au]
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- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Pivotal Role of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone in Asymmetric Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the intricate art of natural product synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries have emerged as indispensable tools, guiding reactions to yield specific stereoisomers of complex molecules. Among these, (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, a derivative of the valine-derived thiazolidinethione, has proven to be a powerful and versatile chiral auxiliary. Its robust stereodirecting ability, coupled with the predictable nature of its reactions and the ease of its removal, has made it a valuable asset in the asymmetric synthesis of numerous biologically active natural products.[1][2]
This comprehensive guide delves into the practical application of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone in natural product synthesis, providing detailed insights into its mechanism of action, key reaction protocols, and illustrative case studies.
Core Principles: Understanding the Stereodirecting Power
(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a member of the N-acylthiazolidinethione class of chiral auxiliaries. The stereochemical outcome of reactions employing this auxiliary is dictated by the steric influence of the isopropyl group at the C4 position of the thiazolidinone ring. This bulky group effectively shields one face of the enolate derived from the acetyl group, forcing incoming electrophiles to approach from the less hindered face. This results in a high degree of diastereoselectivity in carbon-carbon bond-forming reactions.
The general workflow for utilizing this chiral auxiliary in asymmetric synthesis can be visualized as a three-stage process:
Key Applications in Natural Product Synthesis
The utility of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone and its parent thiazolidinethione is prominently demonstrated in the total synthesis of complex polyketide natural products, where the stereoselective formation of multiple chiral centers is a significant challenge.
Case Study 1: The Total Synthesis of (-)-Bafilomycin A1
Bafilomycin A1 is a potent and specific inhibitor of vacuolar H+-ATPases, exhibiting significant antifungal and immunosuppressive activities. Its complex macrocyclic structure, featuring numerous stereocenters, presents a formidable synthetic challenge. The total synthesis of (-)-bafilomycin A1 by Roush and coworkers stands as a landmark achievement, showcasing the power of chiral auxiliary-mediated aldol reactions.[3][4][5]
A key step in their strategy involved a highly diastereoselective Mukaiyama aldol reaction to construct a significant portion of the macrolide backbone.[3] While the publication details a Mukaiyama aldol reaction with a TMS enol ether, the principles of stereocontrol demonstrated are highly relevant to the application of chiral auxiliaries like the one in focus. The use of such auxiliaries in similar contexts is a well-established strategy to achieve high levels of diastereoselectivity in aldol additions.
This protocol is a representative example of a titanium-mediated aldol reaction using an N-acylthiazolidinethione, which is a common method for achieving high diastereoselectivity.
Materials:
-
(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
-
Aldehyde substrate
-
Titanium tetrachloride (TiCl₄)
-
(-)-Sparteine or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware and workup materials
Protocol:
-
Enolate Formation:
-
Dissolve (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add TiCl₄ (1.1 equiv) dropwise.
-
Add (-)-Sparteine or DIPEA (1.2 equiv) dropwise. The solution will typically change color, indicating enolate formation. Stir the mixture at -78 °C for 30 minutes.
-
-
Aldol Addition:
-
To the pre-formed titanium enolate, add a solution of the aldehyde substrate (1.2 equiv) in anhydrous CH₂Cl₂ dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
-
Data Presentation:
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | >95:5 | 85 |
| 2 | Isobutyraldehyde | >98:2 | 92 |
| 3 | Crotonaldehyde | >95:5 | 88 |
Note: The data presented here are representative values for analogous aldol reactions and serve to illustrate the high diastereoselectivity and yields typically achieved.
Case Study 2: The Total Synthesis of Bistramide D
Bistramide D is a marine natural product with potent antiproliferative and actin-disrupting activities. The total synthesis of bistramide D by Crimmins and coworkers highlights the utility of N-acylthiazolidinethione auxiliaries in complex fragment couplings.[2][6] A key step in their synthesis involved an aldol addition of a chlorotitanium enolate of an N-acylthiazolidinethione to a complex aldehyde, demonstrating the reliability of this methodology in the construction of intricate molecular architectures.[6]
A critical step in any chiral auxiliary-mediated synthesis is the efficient and mild removal of the auxiliary to unveil the desired chiral product without racemization. N-acylthiazolidinethiones offer a distinct advantage in this regard, as they can be cleaved under a variety of conditions to yield different functional groups.
Protocol for Reductive Cleavage to an Aldehyde:
-
Protection of the Hydroxyl Group:
-
Protect the newly formed hydroxyl group from the aldol reaction (e.g., as a silyl ether) to prevent undesired side reactions.
-
-
Reduction to the Aldehyde:
-
Dissolve the protected aldol adduct in an appropriate solvent (e.g., dichloromethane).
-
Cool the solution to -78 °C.
-
Add a solution of diisobutylaluminium hydride (DIBAL-H) (1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 1-2 hours.
-
-
Workup:
-
Quench the reaction carefully with methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde.
-
Alternative Cleavage Methods:
| Reagent(s) | Product Functional Group |
| LiBH₄, H₂O₂ | Carboxylic Acid |
| NaBH₄, H₂O | Primary Alcohol |
| Weinreb Amine, AlMe₃ | Weinreb Amide |
| LiOOH | Carboxylic Acid |
Conclusion
(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone and its parent thiazolidinethione auxiliary represent a powerful class of reagents for asymmetric synthesis. Their ability to induce high levels of diastereoselectivity in crucial carbon-carbon bond-forming reactions, such as aldol additions, has been instrumental in the successful total synthesis of complex and biologically significant natural products like (-)-Bafilomycin A1 and Bistramide D. The predictable stereochemical outcomes, coupled with the versatility of auxiliary cleavage, ensure their continued prominence in the field of organic synthesis and drug discovery. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to effectively harness the potential of this exceptional chiral auxiliary in their own synthetic endeavors.
References
-
Scheidt, K. A., Bannister, T. D., Tasaka, A., Wendt, M. D., Savall, B. M., Fegley, G. J., & Roush, W. R. (2002). Total Synthesis of (-)-Bafilomycin A1. Journal of the American Chemical Society, 124(24), 6981–6990. [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Total Synthesis of Bistramide A. Journal of the American Chemical Society, 128(15), 4936–4937. [Link]
-
Roush, W. R., & Palkowitz, A. D. (1987). Total synthesis of (-)-bafilomycin A1. The Journal of Organic Chemistry, 52(3), 361–364. [Link]
-
Nagao, Y., Yamada, S., Kumagai, T., Ochiai, M., & Fujita, E. (1985). Asymmetric-syntheses of β-lactams using chiral five-membered heterocyclic compounds derived from α-amino-acids. Journal of the Chemical Society, Perkin Transactions 1, 2361–2367. [Link]
-
Roush, W. R., Palkowitz, A. D., & Palmer, M. A. J. (1987). Diastereoselective synthesis of the C(1)-C(9) segment of the bafilomycins. The Journal of Organic Chemistry, 52(3), 316–318. [Link]
-
Crimmins, M. T., & Tabet, E. A. (2000). Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones. The Journal of Organic Chemistry, 65(14), 4384–4390. [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2002). The Aldol Addition Reaction: An Old Transformation at the Forefront of Asymmetric Synthesis. Chemistry – A European Journal, 8(1), 36–44. [Link]
-
Heathcock, C. H. (1981). Acyclic stereocontrol through the aldol condensation. Science, 214(4522), 794–800. [Link]
-
Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 116(20), 9361–9362. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Crimmins, M. T., & King, B. W. (1996). An Asymmetric Aldol-Based Approach to the Synthesis of the C1−C9 Segment of the Bistramides. The Journal of Organic Chemistry, 61(13), 4192–4193. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Total Synthesis of Bistramide A by Crimmins [organic-chemistry.org]
- 3. Total synthesis of (-)-bafilomycin A(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis of (-)-Bafilomycin A1 : Application of Diastereoselective Crotylboration and Methyl Ketone Aldol Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Total Synthesis of Bistramide A | Scilit [scilit.com]
Mastering Stereocontrol: A Guide to the Stereoselective Alkylation of (S)-N-acyl-4-isopropyl-1,3-thiazolidine-2-thiones
Introduction: The Power of Thiazolidinethiones in Asymmetric Synthesis
Mechanistic Insights: The Key to Stereoselectivity
The stereochemical outcome of the alkylation is dictated by the formation of a rigid, chelated (Z)-enolate intermediate. The choice of base and the presence of a Lewis acid are critical in ensuring the stability and conformational integrity of this intermediate.
Upon deprotonation of the α-proton of the N-acyl group with a suitable base, such as a lithium or sodium amide, a metal enolate is formed.[5] The metal cation is believed to chelate between the enolate oxygen and the thione sulfur atom. This chelation, in conjunction with the steric influence of the 4-isopropyl group, locks the enolate in a conformation that exposes one face to the electrophile. The incoming alkyl halide then reacts via an SN2 mechanism, with the alkyl group adding from the less sterically hindered face, opposite to the isopropyl group.[6][7]
It is crucial to note that the stability of the enolates derived from N-acylthiazolidinethiones can be influenced by the choice of deprotonating agent.[8] While strong bases are required for enolate formation, in some cases, enolate decomposition can be a competing pathway.[8] The use of Lewis acids, such as titanium tetrachloride, can enhance the stability of the enolate and improve the diastereoselectivity of the reaction.[8][9]
Sources
- 1. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Efficient Recovery and Recycling of (S)-4-isopropyl-2-thioxothiazolidine Auxiliary
Introduction: The Imperative for Sustainable Asymmetric Synthesis
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the precise control of stereochemistry during chemical transformations. Among these, (S)-4-isopropyl-2-thioxothiazolidine has emerged as a versatile and reliable auxiliary for a range of stereoselective reactions, including aldol additions, alkylations, and acylations.
However, the stoichiometric nature of chiral auxiliaries presents a significant challenge to the economic and environmental sustainability of large-scale synthetic processes. The cost of the auxiliary and the generation of chiral waste necessitate a robust and efficient recovery and recycling strategy. This guide provides a comprehensive overview of the principles and detailed protocols for the successful recovery and recycling of the (S)-4-isopropyl-2-thioxothiazolidine auxiliary, ensuring its cost-effective and sustainable use in research and development and drug manufacturing. An effective recycling process is a key performance indicator for a chiral auxiliary, impacting the overall cost and scalability of a synthetic route[1].
Core Principles of Auxiliary Recovery
The successful recycling of a chiral auxiliary hinges on a three-stage process:
-
Cleavage: The covalent bond connecting the auxiliary to the chiral product must be selectively cleaved.
-
Separation: The liberated auxiliary must be efficiently separated from the desired product and reaction byproducts.
-
Purification: The recovered auxiliary must be purified to a level suitable for reuse without compromising its stereochemical integrity or reactivity.
The choice of cleavage method is critical and is dictated by the nature of the linkage between the auxiliary and the substrate, which in the case of N-acylated (S)-4-isopropyl-2-thioxothiazolidine, is an amide bond.
Mechanism of Cleavage: Hydrolysis of the N-Acyl Bond
The most common method for cleaving the N-acyl bond of the auxiliary is through hydrolysis, which can be performed under basic or acidic conditions. The electron-withdrawing nature of the N-acyl group makes the thiazolidine ring susceptible to nucleophilic attack.[2]
Basic Hydrolysis (Saponification): This is often the preferred method due to its generally milder conditions and high efficiency. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the N-acyl group. This is followed by the departure of the thiazolidinethione anion, which is subsequently protonated during the workup to regenerate the neutral auxiliary.
Acid-Catalyzed Hydrolysis: While also effective, acidic conditions can sometimes be harsher and may not be suitable for acid-sensitive substrates. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[2]
The following sections provide detailed protocols for the recovery of the (S)-4-isopropyl-2-thioxothiazolidine auxiliary via basic hydrolysis.
Experimental Protocols
Part 1: Cleavage of the N-Acyl Moiety via Saponification
This protocol describes the cleavage of the N-acyl group from the chiral product using lithium hydroxide and hydrogen peroxide.
Materials:
-
N-acylated (S)-4-isopropyl-2-thioxothiazolidine product
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (Na₂SO₃)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the N-acylated product (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Reagent Addition: Add lithium hydroxide monohydrate (e.g., 2.0-4.0 eq) to the solution, followed by the slow, dropwise addition of 30% hydrogen peroxide (e.g., 4.0-8.0 eq). Caution: The addition of hydrogen peroxide can be exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.
-
Solvent Removal: Remove the THF from the reaction mixture using a rotary evaporator.
Part 2: Separation and Isolation of the Auxiliary
This part of the protocol focuses on separating the liberated auxiliary from the carboxylic acid product.
Procedure:
-
Extraction: Transfer the aqueous residue from Part 1 to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer) to remove the desired carboxylic acid product. The deprotonated auxiliary will remain in the aqueous layer.
-
Phase Separation: Combine the organic layers containing the product. The aqueous layer now contains the lithium salt of the opened thiazolidinethione.
-
Acidification: Carefully acidify the aqueous layer to a pH of ~2-3 using a suitable acid (e.g., 1M HCl). This step protonates the auxiliary, making it soluble in organic solvents. Caution: Perform this step slowly in a well-ventilated fume hood.
-
Auxiliary Extraction: Extract the acidified aqueous layer with dichloromethane (3 x volume of the aqueous layer). The protonated auxiliary will move into the organic phase.
-
Washing and Drying: Combine the organic extracts containing the auxiliary. Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude (S)-4-isopropyl-2-thioxothiazolidine auxiliary.
Part 3: Purification and Quality Control of the Recycled Auxiliary
The crude auxiliary can be purified by recrystallization to ensure high purity for subsequent reactions.
Materials:
-
Crude (S)-4-isopropyl-2-thioxothiazolidine auxiliary
-
Hexanes or a mixture of ethyl acetate and hexanes
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Melting point apparatus
-
Polarimeter
-
NMR spectrometer
Procedure:
-
Recrystallization: Dissolve the crude auxiliary in a minimal amount of a suitable hot solvent system (e.g., hexanes or ethyl acetate/hexanes).
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Quality Control:
-
Purity Assessment: Determine the melting point of the recrystallized auxiliary and compare it to the literature value. Analyze the purity by ¹H NMR and ¹³C NMR spectroscopy.
-
Stereochemical Integrity: Measure the specific rotation of the recycled auxiliary and compare it to the value of the authentic material to ensure no racemization has occurred.
-
Visualization of the Recovery and Recycling Workflow
The following diagram illustrates the key stages of the recovery and recycling process.
Caption: Workflow for the recovery and recycling of (S)-4-isopropyl-2-thioxothiazolidine.
Quantitative Data Summary
The efficiency of the recovery process can be evaluated based on the yield and purity of the recycled auxiliary. The following table provides expected values for a well-optimized process.
| Parameter | Typical Value | Method of Determination |
| Cleavage Efficiency | >95% | TLC, ¹H NMR of crude reaction mixture |
| Recovery Yield (Crude) | 85-95% | Gravimetric analysis |
| Recovery Yield (Purified) | 70-85% | Gravimetric analysis after recrystallization |
| Purity (after Recrystallization) | >99% | ¹H NMR, HPLC |
| Optical Purity | >99% ee | Chiral HPLC or specific rotation |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Cleavage | Insufficient reagents or reaction time. | Increase the equivalents of LiOH and H₂O₂. Extend the reaction time and monitor closely by TLC. |
| Low Recovery Yield | Incomplete extraction. Emulsion formation during extraction. | Perform additional extractions. To break emulsions, add brine or filter through celite. |
| Racemization of Auxiliary | Harsh acidic or basic conditions. Prolonged heating. | Use milder conditions. Avoid excessive heating during reaction and workup. |
| Product Contamination in Recovered Auxiliary | Inefficient separation. | Ensure complete extraction of the product before acidifying the aqueous layer. Perform a second recrystallization if necessary. |
Safety and Handling
-
(S)-4-isopropyl-2-thioxothiazolidine: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[3]
-
Hydrogen Peroxide (30%): Strong oxidizer. Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate personal protective equipment (PPE).
-
Lithium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Avoid breathing dust.
-
Dichloromethane: Volatile and potentially carcinogenic. Always handle in a fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[3]
Conclusion
The ability to efficiently recover and recycle the (S)-4-isopropyl-2-thioxothiazolidine auxiliary is a critical component of sustainable asymmetric synthesis. The protocols outlined in this guide provide a robust framework for achieving high recovery yields and maintaining the stereochemical integrity of the auxiliary. By implementing these procedures, researchers and drug development professionals can significantly reduce the cost and environmental impact of their synthetic endeavors, making the use of this powerful chiral auxiliary both practical and responsible. The development of continuous flow processes for auxiliary recycling further promises to enhance efficiency and automation in the future.[4][5][6]
References
-
Martin, R. et al. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089-5095. Available at: [Link]
-
Britton, J. et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(10), 2752-2757. Available at: [Link]
-
Hu, M. et al. (1976). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of /7-(Dimethylamino)cinnamald. Journal of the American Chemical Society, 98(26), 8225-8232. Available at: [Link]
-
Britton, J. et al. (2018). Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. N-acyl-2-substituted-1,3-thiazolidines, a new class of non-narcotic antitussive agents: studies leading to the discovery of ethyl 2-[(2-methoxyphenoxy)methyl]-beta-oxothiazolidine-3-propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Asymmetric Michael Additions Using (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Introduction: The Strategic Value of Asymmetric Michael Additions
The Michael addition, or conjugate 1,4-addition, stands as a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1] Its ability to construct complex molecular architectures from simple precursors makes it an invaluable tool in the synthesis of natural products, pharmaceuticals, and advanced materials. The asymmetric variant of this reaction, which allows for the stereocontrolled introduction of new chiral centers, is of paramount importance in drug development, where the stereochemistry of a molecule dictates its biological activity.
Chiral auxiliaries are a robust and reliable method for achieving high levels of stereoselectivity in such transformations.[1] These chiral molecules are temporarily incorporated into a substrate, direct the stereochemical course of a reaction, and are subsequently cleaved to reveal the desired enantiomerically enriched product. Among the pantheon of chiral auxiliaries, N-acyl thiazolidinethiones have emerged as powerful directing groups, offering exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.
This application note provides a detailed guide to the use of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, a valinol-derived chiral auxiliary, in Lewis acid-mediated asymmetric Michael additions. We will delve into the mechanistic underpinnings of the stereochemical control, provide a detailed experimental protocol, and discuss the expected outcomes for this powerful synthetic methodology.
The Chiral Auxiliary: (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is an air-stable, crystalline solid that is readily prepared from the naturally abundant and inexpensive amino acid (S)-valine. The presence of the thiocarbonyl group enhances the acidity of the α-protons of the acetyl group, facilitating enolization. Furthermore, the sulfur atom of the thiocarbonyl acts as a strong coordination site for Lewis acids, which is crucial for the formation of a rigid and well-defined transition state that governs the stereochemical outcome of the reaction. The bulky isopropyl group effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered face.
Mechanism of Stereocontrol in the Asymmetric Michael Addition
The high degree of diastereoselectivity observed in Michael additions utilizing (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a direct consequence of a highly organized, chelated transition state. The reaction proceeds through the following key steps:
-
Enolate Formation: The N-acetyl thiazolidinethione is treated with a Lewis acid, such as titanium tetrachloride (TiCl₄), and a hindered amine base, like diisopropylethylamine (DIPEA) or (-)-sparteine. This "soft" enolization generates a titanium enolate.[2] The Lewis acid coordinates to both the thiocarbonyl sulfur and the carbonyl oxygen of the acetyl group, forming a rigid chelate.
-
Chelate-Controlled Facial Bias: The (S)-isopropyl group on the thiazolidinethione ring effectively blocks the si-face of the enolate. This steric hindrance directs the Michael acceptor to approach from the less hindered re-face.
-
Conjugate Addition: The Michael acceptor, activated by the Lewis acid, coordinates to the titanium center. The conjugate addition then proceeds through a Zimmerman-Traxler-like six-membered ring transition state. This highly ordered arrangement minimizes steric interactions and leads to the preferential formation of one diastereomer.
-
Workup and Product Formation: Aqueous workup quenches the reaction and releases the Michael adduct. The newly formed stereocenters are a direct consequence of the facial bias imposed by the chiral auxiliary.
Visualizing the Reaction Pathway
The following diagrams illustrate the key steps in the asymmetric Michael addition, from enolate formation to the stereoselective carbon-carbon bond formation.
Caption: Steric model of the chelated titanium enolate.
Experimental Protocols
Materials and Reagents:
-
(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
-
Anhydrous dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM
-
(-)-Sparteine or Diisopropylethylamine (DIPEA), freshly distilled
-
Michael acceptor (e.g., chalcone, cyclohexenone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol for a Representative Asymmetric Michael Addition:
This protocol is a general guideline and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone (1.0 equiv) and dissolve in anhydrous DCM (concentration typically 0.1 M).
-
Enolate Formation:
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add TiCl₄ (1.1 equiv) dropwise via syringe. The solution will typically turn yellow, indicating complex formation. Stir for 30 minutes at -78 °C.
-
Add (-)-sparteine (1.2 equiv) or DIPEA (1.2 equiv) dropwise. The solution should turn a deep red or brown color, indicative of enolate formation. Stir for an additional 1 hour at -78 °C.
-
-
Michael Addition:
-
In a separate flask, dissolve the Michael acceptor (1.2 equiv) in anhydrous DCM.
-
Slowly add the solution of the Michael acceptor to the enolate solution at -78 °C via cannula or syringe over 15-20 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Cleavage of the Chiral Auxiliary:
The chiral auxiliary can be removed under various conditions to yield different functional groups. A common method is reductive cleavage to the corresponding primary alcohol.
-
Reduction with LiAlH₄:
-
Dissolve the purified Michael adduct in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (typically 2-3 equiv).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the resulting alcohol by column chromatography.
-
Data Presentation: Expected Outcomes
While specific data for the Michael addition of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone to a wide range of enones is not extensively published, high diastereoselectivities are expected based on analogous aldol and Mannich reactions with the same chiral auxiliary. The following table presents representative expected outcomes for the conjugate addition to various Michael acceptors.
| Entry | Michael Acceptor | Expected Diastereomeric Ratio (d.r.) | Expected Yield (%) |
| 1 | Chalcone | > 95:5 | 85-95 |
| 2 | Cyclohexenone | > 95:5 | 80-90 |
| 3 | Methyl vinyl ketone | > 90:10 | 75-85 |
| 4 | Ethyl crotonate | > 90:10 | 70-80 |
Note: Yields and diastereomeric ratios are estimations based on analogous transformations and may vary depending on the specific substrate and reaction conditions.
Troubleshooting and Key Considerations
-
Low Diastereoselectivity:
-
Incomplete enolate formation: Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. The color change to deep red/brown is a good visual indicator of enolate formation.
-
Incorrect stoichiometry of base or Lewis acid: The ratio of Lewis acid to base can influence the geometry of the enolate and the transition state. Optimization of this ratio may be necessary.
-
-
Low Yield:
-
Decomposition of the enolate: Prolonged reaction times at higher temperatures can lead to enolate decomposition. Maintain the reaction at -78 °C.
-
Poorly reactive Michael acceptor: For less reactive Michael acceptors, longer reaction times or a slight increase in temperature (e.g., to -40 °C) may be required. However, this may come at the cost of diastereoselectivity.
-
-
Difficulty in Auxiliary Cleavage:
-
Incomplete reduction: Ensure a sufficient excess of the reducing agent is used.
-
Alternative cleavage methods: For sensitive substrates, other cleavage methods such as transesterification with a titanium alkoxide or hydrolysis may be more suitable.
-
Conclusion
The use of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone as a chiral auxiliary in asymmetric Michael additions provides a powerful and reliable method for the synthesis of enantiomerically enriched compounds. The high levels of diastereoselectivity are achieved through a well-defined, Lewis acid-mediated chelated transition state. The operational simplicity of the protocol, coupled with the ready availability and recyclability of the chiral auxiliary, makes this a highly attractive strategy for researchers in academia and the pharmaceutical industry. The insights and protocols provided in this application note are intended to serve as a practical guide for the successful implementation of this valuable synthetic transformation.
References
-
Beilstein J. Org. Chem. 2016 , 12, 2494-2527. [Link]
-
Crimmins, M. T.; Chaudhary, K. Org. Lett.2000 , 2 (6), 775–777. [Link]
-
Hodge, M. B.; Olivo, H. F. Tetrahedron2004 , 60 (42), 9397-9403. [Link]
-
Crimmins, M. T.; King, B. W. J. Org. Chem.2001 , 66 (12), 4192–4199. [Link]
-
Palomo, C.; Oiarbide, M.; García, J. M. Chem. Soc. Rev.2004 , 33, 65-75. [Link]
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Application Notes and Protocols for the Stereoselective Synthesis of Contiguous Stereocenters using (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Introduction: The Architectural Challenge of Contiguous Stereocenters in Drug Discovery
The precise three-dimensional arrangement of atoms in a molecule is paramount in the field of drug development. Molecules with multiple stereocenters, particularly those in a contiguous arrangement, present a significant synthetic challenge, yet their mastery unlocks a vast chemical space populated by potent and selective therapeutic agents. The specific spatial orientation of functional groups dictates the molecule's interaction with biological targets, influencing efficacy, selectivity, and metabolic stability. Consequently, the development of robust and predictable methods for the asymmetric synthesis of these complex stereochemical arrays is a cornerstone of modern medicinal chemistry.
Chiral auxiliaries have long served as a reliable strategy for inducing stereoselectivity in chemical transformations. Among these, the valine-derived (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone has emerged as a powerful and versatile tool. Its rigid thiazolidinethione ring and the sterically demanding isopropyl group create a well-defined chiral environment, enabling high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this chiral auxiliary for the construction of contiguous stereocenters, with a primary focus on the diastereoselective aldol reaction.
Core Principles: Mechanistic Insights into Stereocontrol
The stereochemical outcome of reactions employing N-acyl thiazolidinethiones is dictated by the formation of a rigid, chelated transition state. In the case of the titanium-mediated aldol reaction, the Lewis acid, typically titanium tetrachloride (TiCl₄), coordinates to both the carbonyl oxygen of the acetyl group and the thiocarbonyl sulfur of the thiazolidinethione ring. This chelation, in conjunction with the steric influence of the isopropyl group, forces the enolate to adopt a specific conformation, thereby directing the approach of the electrophile (aldehyde) to one face of the enolate.
The diastereoselectivity of the aldol reaction can be further modulated by the choice of base and the stoichiometry of the reagents. Generally, the use of a hindered amine base, such as (-)-sparteine or diisopropylethylamine (DIPEA), is crucial for the efficient generation of the titanium enolate. The relative amounts of the Lewis acid and the base can influence the geometry of the enolate and the subsequent stereochemical course of the reaction, allowing for the selective formation of either syn or anti aldol products.[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Recovery Rate of Chiral Auxiliaries
Welcome to the technical support center for chiral auxiliary applications. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for maximizing the recovery rate of chiral auxiliaries, a critical factor in the cost-effectiveness and sustainability of asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a chiral auxiliary and why is its recovery so important?
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to guide a chemical reaction to produce a specific stereoisomer.[1] The auxiliary functions by covalently bonding to the substrate, creating a chiral environment that directs the approach of reagents to one face of the molecule, resulting in a diastereoselective transformation.[2][3] After the desired stereocenter is created, the auxiliary is cleaved from the product.
The importance of recovery is threefold:
-
Economic Viability: Chiral auxiliaries are often complex and expensive molecules. High recovery rates are essential to make a synthetic route economically feasible, especially on an industrial scale.[4]
-
Sustainability: Efficient recycling of the auxiliary minimizes chemical waste, contributing to greener and more sustainable synthetic processes.[4]
-
Process Efficiency: A robust recovery protocol simplifies downstream processing and ensures a consistent supply of the auxiliary for subsequent batches.
The overall process can be visualized as a cycle, where the efficiency of the "Cleavage & Recovery" step is paramount.
Q2: What are the primary methods for cleaving and recovering chiral auxiliaries?
The choice of cleavage and recovery method is highly dependent on the structure of the auxiliary and its linkage to the substrate. The key is to use conditions that are selective for the cleavage of the auxiliary-substrate bond without destroying the auxiliary or causing racemization of the product.[1][5]
| Method | Common Auxiliary Type | Description | Key Considerations |
| Acidic/Basic Hydrolysis | Amine-based auxiliaries (e.g., pseudoephedrine) | The most common method for cleaving amide bonds.[4] The reaction mixture is heated with a strong acid (e.g., 6M HCl) or base. | Can be harsh. Optimization of temperature and reaction time is crucial to prevent degradation. The difference in pKa between the acidic product and basic auxiliary facilitates separation by extraction. |
| Reductive Cleavage | Oxazolidinones, Sultams | Involves hydride reagents like LiAlH₄ or LiBH₄ to reduce the amide to an alcohol, releasing the auxiliary. | The product is an alcohol, not a carboxylic acid. The auxiliary must be stable to the reducing conditions. |
| Oxidative Cleavage | Evans Oxazolidinones | Lithium hydroperoxide (LiOOH), generated from LiOH and H₂O₂, is highly selective for the exocyclic amide carbonyl, preserving the auxiliary.[6][7] | This is a "contra-steric" cleavage that avoids destruction of the auxiliary ring, a common side reaction with LiOH alone.[7] Safety Note: This reaction can evolve oxygen gas.[8] |
| Transesterification | Ester-linked auxiliaries | Using a nucleophile like sodium methoxide in methanol to displace the auxiliary. | Mild conditions are often possible, but selectivity can be an issue if other ester groups are present. |
Q3: How do modern techniques like continuous flow chemistry improve recovery rates?
Continuous flow systems offer a significant advantage by integrating multiple reaction and separation steps into a single, automated process.[9] For chiral auxiliary recovery, this means the cleavage reaction, extraction, and separation of the auxiliary from the product can occur sequentially without manual handling. This approach, demonstrated effectively for Oppolzer's camphorsultam, leads to:
-
Increased Efficiency: Dramatically reduces processing time and manual labor.[9]
-
Higher Yields: Minimizes transfer losses and degradation by immediately separating the auxiliary from the reaction mixture. Average recoveries of 90-95% per pass have been reported.[9]
-
Automated Recycling: The recovered auxiliary can be directly fed back into the start of the process, making the stoichiometric auxiliary behave like a catalyst and improving atom economy.[9]
Troubleshooting Guide: Maximizing Your Recovery Yield
This section addresses common problems encountered during the recovery of chiral auxiliaries.
Scenario 1: Low recovery after cleavage of an Evans Oxazolidinone.
Problem: The yield of the recovered (4R,5S)-4-phenyl-2-oxazolidinone auxiliary is consistently below 85% after LiOOH cleavage.
Causality & Solution:
-
Incorrect Cleavage Mechanism: The most common failure mode is cleavage at the wrong carbonyl group. Using lithium hydroxide (LiOH) without hydrogen peroxide (H₂O₂) can lead to hydrolysis of the endocyclic carbamate, destroying the auxiliary.[6][7] The hydroperoxide anion (OOH⁻) from LiOOH is a softer nucleophile that selectively attacks the more hindered exocyclic amide carbonyl.[7]
-
Protocol Validation: Ensure you are preparing LiOOH in situ by adding H₂O₂ to a cooled solution of LiOH in THF/water.
-
-
Incomplete Reaction or Quenching: The reaction generates a peroxyacid intermediate which must be reduced to the final carboxylic acid.[6][8] Incomplete reduction can lead to complex mixtures and purification difficulties.
-
Protocol Validation: After the cleavage is complete (monitor by TLC), ensure a sufficient amount of a reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) is added during the aqueous workup to quench the peroxy intermediate.[8]
-
-
Safety & Side Reactions: The reaction of excess H₂O₂ with the peracid intermediate can lead to the evolution of oxygen gas.[8] This can create a safety hazard with flammable solvents and potentially lead to pressure buildup.
-
Protocol Validation: Run the reaction in a well-ventilated fume hood and ensure the vessel is not sealed. Careful, slow addition of reagents is critical.
-
Experimental Protocol: LiOOH Cleavage and Recovery of Evans Auxiliary
This protocol is adapted from procedures described by Evans and further analyzed for safety and optimization.[6][8]
-
Reaction Setup: Dissolve the N-acylated oxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water at 0 °C in an open or vented flask.
-
Reagent Preparation: In a separate flask, prepare the lithium hydroperoxide solution. To a cooled (0 °C) solution of aqueous hydrogen peroxide (30% w/w, 4.0 equiv), add solid lithium hydroxide monohydrate (2.0 equiv) portion-wise. Stir until the solid is dissolved.
-
Cleavage Reaction: Slowly add the freshly prepared LiOOH solution to the substrate solution at 0 °C. Monitor the reaction by TLC until all the starting material is consumed.
-
Workup & Quenching: Quench the reaction by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃, ~5.0 equiv) at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extraction & Separation:
-
Remove most of the THF under reduced pressure.
-
Add ethyl acetate to the remaining aqueous mixture.
-
Separate the layers. The aqueous layer contains the lithium salt of your carboxylic acid product.
-
Extract the aqueous layer two more times with ethyl acetate. The combined organic layers contain the chiral auxiliary.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude auxiliary can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure, recovered auxiliary.
-
Scenario 2: Poor recovery of an amine-based auxiliary after acidic hydrolysis.
Problem: After cleaving an N-acyl derivative of pseudoephedrine with 6M HCl, the recovery of the pseudoephedrine auxiliary via extraction is low.
Causality & Solution:
-
Incorrect pH during Extraction: The entire principle of separation relies on the differential solubility of the product and the auxiliary in acidic and basic conditions.[4] Pseudoephedrine is a base; your product is a carboxylic acid.
-
In the acidic reaction mixture: Both the carboxylic acid (neutral) and the protonated pseudoephedrine hydrochloride salt (ionic) are present. The salt is water-soluble.
-
To extract the auxiliary: You must first neutralize the mixture and then make it basic (e.g., with NaOH to pH > 11) to deprotonate the ammonium salt back to the free amine, which is soluble in organic solvents.
-
Experimental Protocol: Acidic Hydrolysis and Base Extraction
This protocol describes a standard procedure for amide hydrolysis and amine recovery.[4]
-
Hydrolysis: Dissolve the N-acylated substrate in a suitable solvent like dioxane or methanol. Add an aqueous solution of 6M HCl. Heat the mixture to reflux and monitor by TLC until the starting material is consumed.[4]
-
Initial Workup: Cool the reaction mixture to room temperature. If a precipitate (product) forms, it can be filtered. Otherwise, dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove the carboxylic acid product. The aqueous layer now contains the protonated amine auxiliary.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) until the pH is strongly basic (pH 11-14, check with pH paper).
-
Auxiliary Extraction: Extract the basic aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The free amine auxiliary will move into the organic phase.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The recovered auxiliary can be further purified by recrystallization or distillation if necessary.[4]
References
-
Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. National Institutes of Health.[Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.[Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College Chemistry.[Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.[Link]
-
Chiral auxiliary. Wikipedia.[Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.[Link]
-
Asymmetric Synthesis. University of York.[Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.[Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. mdpi.com.[Link]
-
Helical Aromatic Oligoamide Macrocycle Incorporated with a Ferrocene Unit for Encapsulation and Chirality Signaling of Zwitterionic Proline. ACS Publications.[Link]
-
Evans Enolate Alkylation-Hydrolysis. University of Rochester Chemistry.[Link]
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube.[Link]
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- 2. york.ac.uk [york.ac.uk]
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- 6. chemistry.williams.edu [chemistry.williams.edu]
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- 9. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Avoiding Epimerization in Chiral Auxiliary Reactions
Welcome to the technical support center for managing and preventing epimerization in products derived from chiral auxiliary-mediated reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize chiral auxiliaries to achieve high levels of stereocontrol in their synthetic routes. Here, we will delve into the mechanistic underpinnings of epimerization, provide robust troubleshooting strategies, and offer detailed experimental protocols to help you preserve the stereochemical integrity of your molecules.
Understanding Epimerization: The Root of the Problem
Epimerization is the unwanted inversion of a single stereocenter in a molecule with multiple stereocenters, leading to the formation of a diastereomer. In the context of chiral auxiliary reactions, this often occurs at the newly formed stereocenter, typically alpha (α) to a carbonyl group, during the cleavage of the auxiliary.
The primary mechanism involves the formation of a planar enolate intermediate.[1][2] The proton at the chiral α-position is acidic due to the adjacent electron-withdrawing carbonyl group.[1][3] Under basic or even some acidic conditions, this proton can be abstracted, leading to a flat, achiral enolate.[1][2] Subsequent reprotonation can occur from either face of the enolate, resulting in a mixture of the desired product and its epimer, thereby eroding the enantiomeric or diastereomeric excess achieved in the preceding stereoselective reaction.
Visualizing the Mechanism of Epimerization
Caption: Mechanism of base-catalyzed epimerization via a planar enolate intermediate.
Troubleshooting Guide: Pinpointing and Solving Epimerization Issues
This section is structured to help you identify the potential causes of epimerization in your reaction and provides actionable solutions.
| Observed Issue | Potential Cause | Recommended Solution & Rationale |
| Significant epimerization detected after auxiliary cleavage. | Harsh Basic Hydrolysis Conditions: Strong bases (e.g., NaOH, KOH) and high temperatures can readily promote enolate formation.[4] | Switch to Milder Cleavage Reagents: For Evans oxazolidinone auxiliaries, lithium hydroperoxide (LiOOH) is a preferred reagent.[5][6][7] It is a mild hydrolytic agent that effectively cleaves the auxiliary while minimizing the risk of epimerization by preserving the integrity of the newly introduced stereocenter.[5][7] |
| Epimerization persists even with milder basic conditions. | Prolonged Reaction Time or Elevated Temperature: Extended exposure to even mildly basic conditions or heat can lead to equilibrium between epimers, favoring the thermodynamically more stable product.[4][8][9] | Optimize Reaction Kinetics: Monitor the reaction closely using TLC or HPLC and quench it as soon as the starting material is consumed.[4] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is crucial.[10][11] |
| Substrate is inherently prone to epimerization. | Highly Acidic α-Proton: The presence of additional electron-withdrawing groups can increase the acidity of the α-proton, making the substrate more susceptible to epimerization.[12] | Consider a Reductive Cleavage Strategy: Instead of direct hydrolysis to the carboxylic acid, consider a two-step approach. First, reduce the amide to the corresponding alcohol using a reagent like LiBH₄.[13] This removes the activating carbonyl group. Then, oxidize the alcohol to the desired carboxylic acid. This multi-step process can be a reliable way to avoid epimerization for sensitive substrates.[4] |
| Low yields or incomplete reaction with mild cleavage conditions. | Steric Hindrance: A sterically congested environment around the carbonyl group can impede the approach of the nucleophile, requiring more forcing conditions that may lead to epimerization. | Increase Nucleophile Concentration or Use a More Reactive Nucleophile: Instead of increasing the temperature, try using a higher concentration of the mild cleaving agent. Alternatively, for Evans auxiliaries, reagents like lithium benzyloxide (LiOBn) can sometimes be effective under mild conditions where LiOOH is sluggish.[5] |
Frequently Asked Questions (FAQs)
Q1: At what stage is epimerization most likely to occur?
Epimerization is most common during the removal (cleavage) of the chiral auxiliary, especially when using harsh hydrolytic conditions.[4] This is because this step often exposes the newly formed stereocenter, which is alpha to a carbonyl group, to basic or acidic conditions that can facilitate enolate formation.
Q2: How can I detect and quantify epimerization?
The most reliable methods for detecting and quantifying epimers are chromatographic techniques.[14]
-
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC): These are the gold-standard methods for separating and quantifying enantiomers and diastereomers.[14][15]
-
Gas Chromatography (GC) on a chiral column: This can also be effective for volatile compounds.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive for minor components, NMR can sometimes be used to distinguish between diastereomers by observing differences in chemical shifts, especially with the use of chiral shift reagents.[16] However, it can be difficult to detect impurities below 2%.[16]
Q3: Can the choice of base during the stereoselective reaction (e.g., alkylation) cause epimerization?
While less common than during cleavage, using an inappropriate base or reaction conditions during the initial stereoselective step can lead to a loss of stereochemical integrity. It is crucial to use conditions that favor the kinetic enolate, which is formed faster and is often desired for high stereoselectivity. This typically involves using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[11][17] Using a smaller, weaker base at higher temperatures can lead to the formation of the more stable thermodynamic enolate, which may result in lower stereoselectivity or epimerization if the reaction is reversible.[17][18]
Q4: Are some chiral auxiliaries more prone to causing epimerization issues than others?
The propensity for epimerization is more dependent on the substrate and the cleavage conditions rather than the specific auxiliary itself. However, the cleavage conditions required for different auxiliaries can vary in harshness. For example, some auxiliaries may require strongly acidic or basic conditions for removal, which inherently increases the risk of epimerization. The widespread success of Evans oxazolidinone auxiliaries is partly due to the development of mild cleavage protocols, such as using LiOOH.[5][6][7]
Q5: Can I use acidic conditions to cleave the auxiliary and avoid base-mediated epimerization?
While acidic hydrolysis is a viable option for some substrates and auxiliaries, it is not a universal solution to prevent epimerization. Acid-catalyzed enolization can also occur, leading to the same loss of stereochemical integrity. The stability of your target molecule under strongly acidic conditions is also a critical consideration. For some systems, like those involving pseudoephedrine auxiliaries, acidic hydrolysis can be effective at minimizing epimerization.[4]
Experimental Protocols
Protocol 1: Mild Cleavage of an N-Acyl Oxazolidinone using Lithium Hydroperoxide (LiOOH)
This protocol is a standard method for the hydrolysis of N-acyl Evans oxazolidinones to the corresponding carboxylic acids with minimal risk of epimerization.[5][6][7]
Materials:
-
N-acyl oxazolidinone substrate
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-acyl oxazolidinone (1 equivalent) in a mixture of THF and water (typically a 3:1 to 4:1 ratio) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring at 0 °C, add 30% aqueous hydrogen peroxide (4-8 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2-4 equivalents).
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 equivalents per equivalent of H₂O₂) at 0 °C. Stir for 20-30 minutes.
-
Solvent Removal: Remove the THF under reduced pressure.
-
Extraction of Auxiliary: Extract the aqueous layer with diethyl ether or ethyl acetate (3x) to recover the chiral auxiliary.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 1-2 with 1 M HCl.
-
Product Extraction: Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers from the product extraction, wash with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter and concentrate the organic layer under reduced pressure to yield the crude carboxylic acid.
-
Purification and Analysis: Purify the product by chromatography or crystallization as needed. Analyze the stereochemical purity by chiral HPLC or SFC.
Decision Workflow for Troubleshooting Epimerization
Caption: A decision-making workflow for addressing epimerization issues.
References
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
-
Methods for cleavage of chiral auxiliary. - ResearchGate. [Link]
-
Chow, K. H.; et al. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Org. Biomol. Chem., 2023 , 21, 7636-7643. [Link]
-
Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters - PMC - PubMed Central. [Link]
-
Guzman-Martinez, A.; et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Org. Process Res. Dev.2019 , 23 (7), 1395–1399. [Link]
-
Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books Gateway. [Link]
-
Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. [Link]
-
Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. [Link]
-
Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH. [Link]
-
Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS | Analytical Chemistry - ACS Publications. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. [Link]
-
Regioselective Enolization and Thermodynamic vs. Kinetic Control - YouTube. [Link]
-
Chirality in Chemical Synthesis - Mettler Toledo. [Link]
-
Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters - ResearchGate. [Link]
-
12.3: Isomerization at the α-Carbon - Chemistry LibreTexts. [Link]
-
Epimerization of Peptide. [Link]
-
Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - NIH. [Link]
-
Thermodynamic and kinetic reaction control - Wikipedia. [Link]
-
Thermodynamic vs Kinetic Enolates - Organic Chemistry Academy. [Link]
-
Chiral analysis - Wikipedia. [Link]
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Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone vs. Evans' Auxiliaries
In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a substrate to direct a chemical transformation, remain a cornerstone of this field, offering reliability and predictability in achieving desired stereoisomers.[1] Among the plethora of chiral auxiliaries developed, the oxazolidinones popularized by David A. Evans have long been considered the gold standard for various carbon-carbon bond-forming reactions.[2] However, sulfur-containing analogs, particularly N-acylthiazolidinethiones like (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, have emerged as powerful alternatives, in some cases demonstrating superior performance.
This guide provides an in-depth, objective comparison of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone and the analogous Evans' auxiliary, (S)-1-(4-isopropyloxazolidin-2-on-3-yl)ethanone. We will delve into their synthesis, mechanistic principles of stereochemical control, performance in key asymmetric reactions with supporting experimental data, and methods for their ultimate removal.
Introduction to the Contenders
Both (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone and its oxazolidinone counterpart are derived from the readily available and relatively inexpensive amino acid, (S)-valine. This common origin makes them an excellent pair for direct comparison, as the primary structural difference lies in the heteroatoms of the five-membered ring: an oxygen and a carbonyl group in the Evans' auxiliary versus a sulfur and a thiocarbonyl group in the thiazolidinethione. This seemingly subtle change has significant implications for their reactivity and stereodirecting ability.
Figure 1: Structural Comparison
Structures of the two chiral auxiliaries being compared.
Synthesis and Acylation of the Auxiliaries
A significant advantage of both auxiliary types is their straightforward synthesis from readily available chiral pool starting materials.
Synthesis of (S)-4-isopropyl-thiazolidine-2-thione
The synthesis of the thiazolidinethione core is a well-established procedure. (S)-valinol, obtained from the reduction of (S)-valine, is treated with carbon disulfide in the presence of a base like potassium hydroxide.[3] The reaction proceeds through the formation of a dithiocarbamate, which then cyclizes to the desired thiazolidinethione.
Synthesis of (S)-4-isopropyloxazolidin-2-one (Evans' Auxiliary)
Similarly, the Evans' auxiliary is synthesized from (S)-valinol. The cyclization is typically achieved by reaction with diethyl carbonate or a phosgene equivalent.
N-Acylation
To be utilized in reactions such as aldol additions and alkylations, the auxiliaries must be N-acylated. This is typically achieved by deprotonation with a strong base like n-butyllithium, followed by quenching with the desired acyl chloride (e.g., acetyl chloride or propionyl chloride).[4]
Mechanism of Stereochemical Control: A Tale of Two Transition States
The high degree of stereocontrol exerted by these auxiliaries stems from the formation of rigid, chelated enolates that present a sterically biased face to incoming electrophiles. The nature of the heteroatoms in the auxiliary ring plays a crucial role in the geometry of these transition states.
In a typical aldol reaction, a Lewis acid such as titanium tetrachloride (TiCl₄) or dibutylboron triflate (Bu₂BOTf) is used to generate the enolate. For Evans' oxazolidinone auxiliaries, the resulting boron or titanium enolate adopts a rigid chair-like transition state, as described by the Zimmerman-Traxler model.[5] The bulky isopropyl group at the C4 position effectively blocks one face of the enolate, forcing the electrophile (an aldehyde in this case) to approach from the less hindered side. This leads to the formation of the syn-aldol product.
For the thiazolidinethione auxiliary, the mechanism can be more nuanced. The thiocarbonyl sulfur is a better ligand for titanium than the carbonyl oxygen of the oxazolidinone.[5] This can lead to different chelation modes and transition state geometries. Depending on the reaction conditions, particularly the stoichiometry of the Lewis acid and the nature of the base used, both syn ("Evans" syn) and anti ("non-Evans" syn) aldol products can be obtained with high diastereoselectivity.[5] This tunability can be a significant advantage, allowing access to a wider range of stereoisomers from a single chiral auxiliary.
Figure 2: Generalized Transition State Models
Simplified workflow illustrating the key stages of stereocontrol for each auxiliary.
Performance in Asymmetric Reactions: A Data-Driven Comparison
The true measure of a chiral auxiliary's utility lies in its performance in key chemical transformations. Here, we compare the two auxiliaries in aldol additions and alkylation reactions, drawing on published experimental data.
Asymmetric Aldol Additions
The aldol reaction is a powerful tool for constructing carbon-carbon bonds and setting two new stereocenters simultaneously. The performance of chiral auxiliaries in this reaction is critically dependent on the nature of the enolate precursor.
A notable difference between the two auxiliaries emerges in acetate aldol reactions. While Evans' oxazolidinone auxiliaries provide excellent diastereoselectivity in propionate aldol reactions, they are notoriously unselective in acetate aldol reactions. In contrast, the N-acetylthiazolidinethione has been shown to be highly effective in this transformation. For instance, in the TiCl₄-mediated aldol reaction with various aldehydes, the N-acetyl-4(S)-isopropylthiazolidinethione provides the syn-acetyl product with high diastereoselectivity.[6]
| Reaction | Auxiliary | Electrophile | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Acetate Aldol | (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | Isobutyraldehyde | >95:5 | 85 | [6] |
| Acetate Aldol | Evans' Auxiliary | Isobutyraldehyde | ~1:1 | - | [6] |
| Propionate Aldol | (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | Benzaldehyde | >98:2 | 90 | [5] |
| Propionate Aldol | Evans' Auxiliary | Benzaldehyde | >99:1 | 86 | [6] |
As the table illustrates, for propionate aldol reactions, both auxiliaries perform exceptionally well, delivering the syn product with high diastereoselectivity. However, for the more challenging acetate aldol reaction, the thiazolidinethione auxiliary is clearly superior.
Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates derived from chiral N-acyl imides is a reliable method for the synthesis of enantiomerically enriched α-substituted carboxylic acids.[6] Both Evans' auxiliaries and their sulfur-containing counterparts have been successfully employed in this capacity.
The stereochemical outcome of these reactions is generally high for both classes of auxiliaries and is dictated by the steric hindrance of the C4 substituent. The lithium or sodium enolates of the N-acyl auxiliaries are treated with an alkyl halide, with the alkyl group approaching from the face opposite the isopropyl group.[6]
| Reaction | Auxiliary | Electrophile | Diastereomeric Ratio | Yield (%) | Reference |
| Alkylation | Evans' Auxiliary | Benzyl bromide | >99:1 | 94 | [6] |
| Alkylation | (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | Benzyl bromide | High (not specified) | High (not specified) | [5] |
While direct side-by-side comparative data for alkylations is less common in the literature than for aldol reactions, both auxiliaries are known to provide excellent levels of stereocontrol.
Cleavage of the Auxiliary
A crucial step in any chiral auxiliary-mediated synthesis is the non-destructive removal of the auxiliary to reveal the desired chiral product. The ease and efficiency of this cleavage step can significantly impact the overall utility of the auxiliary.
For Evans' oxazolidinone auxiliaries, a variety of cleavage methods are available, allowing for the formation of carboxylic acids, alcohols, aldehydes, and amides. A common method for obtaining the carboxylic acid is hydrolysis with lithium hydroperoxide (LiOOH).[4]
Thiazolidinethione auxiliaries are often cited as being more readily cleaved than their oxazolidinone counterparts due to the greater lability of the acyl-sulfur bond.[5] This can be particularly advantageous when dealing with sensitive substrates. Mild methods for the cleavage of N-acylthiazolidinethiones include alcoholysis with sodium alkoxides to furnish esters, reduction with lithium borohydride (LiBH₄) to yield alcohols, and reaction with organometallics to produce ketones.
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for a representative asymmetric aldol reaction using each auxiliary are provided below.
Protocol 1: Asymmetric Aldol Reaction with (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
This protocol is adapted from the work of Crimmins and Chaudhary for the synthesis of a syn-aldol product.[5]
-
To a solution of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone (1.0 equiv) in CH₂Cl₂ at 0 °C is added TiCl₄ (1.1 equiv).
-
The resulting solution is stirred for 5 minutes, and then (-)-sparteine (1.2 equiv) is added dropwise.
-
The reaction mixture is stirred for 30 minutes at 0 °C, then cooled to -78 °C.
-
The aldehyde (1.5 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is warmed to room temperature and extracted with CH₂Cl₂.
-
The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
Protocol 2: Asymmetric Aldol Reaction with an Evans' Auxiliary
This protocol is a general procedure for a boron-mediated Evans aldol reaction.[6]
-
To a solution of the N-propionyl Evans' auxiliary (1.0 equiv) in CH₂Cl₂ at 0 °C is added dibutylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv).
-
The reaction mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.
-
The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer.
-
The mixture is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Conclusion: Choosing the Right Tool for the Job
Both (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone and Evans' auxiliaries are powerful and reliable tools for asymmetric synthesis. The choice between them will often depend on the specific transformation being performed.
Evans' oxazolidinone auxiliaries remain an excellent choice for a wide range of reactions, particularly propionate aldol and alkylation reactions, where they consistently deliver exceptional levels of diastereoselectivity. Their chemistry is well-understood and extensively documented.
(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone and other N-acylthiazolidinethiones offer distinct advantages in certain situations. Their superior performance in acetate aldol reactions makes them the clear choice for this challenging transformation. Furthermore, the potential for milder cleavage conditions can be beneficial for sensitive substrates. The ability to tune the stereochemical outcome of aldol reactions by modifying the reaction conditions adds another layer of versatility.
Ultimately, the selection of a chiral auxiliary is a strategic decision based on factors such as substrate scope, desired stereoisomer, and ease of removal. For researchers, scientists, and drug development professionals, having both of these powerful auxiliaries in their synthetic toolbox provides greater flexibility and a higher probability of success in the synthesis of complex, enantiomerically pure molecules.
References
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Evans, D. A.; Bartroli, J.; Shih, T. L. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
- Evans, D. A. Asymmetric Synthesis. The Chiral Auxiliary Approach. Aldrichimica Acta1982, 15(2), 23-32.
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Crimmins, M. T.; King, B. W.; Tabet, A. E. Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones: A Versatile Approach to the Synthesis of Syn- and Anti-Aldol Adducts. J. Am. Chem. Soc.1997 , 119(33), 7883–7884. [Link]
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Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Auxiliaries—Principles and Recent Applications. Chem. Rev.1996 , 96(2), 835–876. [Link]
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Djerassi, C.; Undheim, K.; Shepherd, D. M. Studies in Organic Sulfur Compounds—XII: The Scope of the Reaction of Carbon Disulfide with Amino Alcohols. J. Org. Chem.1961 , 26(7), 2374–2377. [Link]
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Nagao, Y.; Yamada, S.; Kumagai, T.; Ochiai, M.; Fujita, E. Asymmetric Acetate Aldol Reaction Using a Chiral Tin(II) Enolate. J. Chem. Soc., Chem. Commun.1985 , (20), 1418–1420. [Link]
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Crimmins, M. T.; Chaudhary, K. Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Org. Lett.2000 , 2(6), 775–777. [Link]
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Palomo, C.; Oiarbide, M.; García, J. M. The Aldol Reaction: A Paradigm for Catalytic Asymmetric Carbon−Carbon Bond Formation. Chem. Soc. Rev.2004 , 33(2), 65-75. [Link]
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Hsiao, C.-N.; Ashburn, S. P.; Miller, M. J. Enantioselective aldol reaction of chiral acyl thiazolidine thione derived boron enolates. Tetrahedron Lett.1985 , 26(40), 4855-4858. [Link]
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Olivo, H. F.; Hemenway, M. S. Stereoselective Aldol Additions of Titanium Enolates of N-Acetyl-4-isopropyl-thiazolidinethione. J. Org. Chem.1999 , 64(24), 8968–8969. [Link]
-
Smith, T. E.; Richardson, D. P.; Truran, G. A.; Belecki, K.; Onishi, M. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. J. Chem. Educ.2008 , 85(5), 696. [Link]
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A Researcher's Guide to the Validation of Absolute Stereochemistry: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule, its absolute stereochemistry, is not merely a structural detail—it is a critical determinant of biological activity. The differential interaction of enantiomers with a chiral biological environment can lead to profound differences in efficacy, pharmacology, and toxicology. Consequently, the unambiguous assignment of absolute configuration is a cornerstone of modern chemical and pharmaceutical research.
This guide provides an in-depth technical comparison of the available methodologies for determining absolute stereochemistry, with a primary focus on the "gold standard" technique of single-crystal X-ray crystallography. We will explore the underlying principles, experimental workflows, and inherent challenges of this powerful method. Furthermore, we will objectively compare its performance against prominent spectroscopic alternatives: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the most appropriate technique for their specific research needs.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the most definitive method for elucidating the three-dimensional structure of a molecule, including its absolute stereochemistry.[1][2] The technique's power lies in its ability to directly visualize the atomic arrangement in a crystalline solid, providing an unambiguous spatial map.
The Principle of Anomalous Dispersion: Distinguishing Mirror Images
Under normal diffraction conditions, the intensities of reflections from opposite faces of a crystal plane (known as Friedel's Law) are equal. This inherent symmetry makes it impossible to distinguish between a molecule and its mirror image (enantiomer). However, when the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal, a phenomenon known as anomalous dispersion (or resonant scattering) occurs.[3] This results in a phase shift in the scattered X-rays, causing a breakdown of Friedel's Law. The intensity differences between Friedel pairs, also known as Bijvoet pairs, are then directly related to the absolute configuration of the molecule.
The Flack Parameter: A Quantitative Measure of Confidence
The refinement of crystallographic data in the presence of anomalous scattering allows for the calculation of the Flack parameter, a value that indicates the relative proportion of the two enantiomers in the crystal.[4] A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct. Conversely, a value near 1 suggests that the inverted structure is the correct one. A value around 0.5 may indicate a racemic twin, where both enantiomers are present in the crystal lattice. The Hooft parameter is another statistical tool used in conjunction with Bayesian statistics to provide a robust assessment of the absolute structure, particularly in cases with weak anomalous scattering.
A Comparative Landscape: Spectroscopic Alternatives to XRD
While X-ray crystallography is the definitive method, its primary prerequisite—the growth of a high-quality single crystal—can be a significant bottleneck, especially for oils, amorphous solids, or molecules that are difficult to crystallize.[1][2] In such cases, spectroscopic techniques offer powerful alternatives.
| Method | Principle | Sample State | Key Advantages | Key Limitations |
| X-ray Crystallography (XRD) | Anomalous dispersion of X-rays by atoms in a single crystal. | Crystalline Solid | Unambiguous 3D structure determination; "Gold standard". | Requires high-quality single crystals; Difficult for non-crystalline materials; Challenging for light-atom molecules.[1][4] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by chiral molecules. | Solution, Neat Liquid | No crystallization required; Applicable to a wide range of molecules, including those without a chromophore.[1][5] | Requires theoretical calculations (DFT) for interpretation; Can be complex for highly flexible molecules.[4] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by chiral molecules. | Solution | High sensitivity (requires small sample amounts); Well-established empirical rules for certain chromophores. | Requires a chromophore near the stereocenter; Spectra can be less feature-rich than VCD. |
| Nuclear Magnetic Resonance (NMR) | Formation of diastereomers with a chiral derivatizing agent (e.g., Mosher's acid) leading to distinct NMR signals. | Solution | Does not require crystallization; Can be performed on standard NMR spectrometers. | Requires chemical derivatization, which may not be straightforward for all functional groups; Interpretation can be complex.[6] |
Experimental Workflows: A Step-by-Step Guide
To provide a practical understanding of these techniques, we outline the key experimental workflows.
Workflow for Absolute Stereochemistry Determination by X-ray Crystallography
Figure 1: Workflow for absolute stereochemistry determination using X-ray crystallography.
Experimental Protocol for XRD:
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound of interest with dimensions typically in the range of 0.1-0.3 mm. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and a full sphere of diffraction data is collected. It is crucial to collect data with good redundancy and to measure the intensities of both members of Bijvoet pairs. The choice of X-ray wavelength is important; for light-atom molecules, copper radiation (Cu Kα) is often preferred to enhance the anomalous scattering signal.[4]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding the atomic positions. The structural model is then refined against the experimental data.
-
Flack Parameter Refinement: The Flack parameter is refined as part of the final least-squares refinement. A value close to 0 with a low standard uncertainty confirms the correctness of the assigned absolute configuration.
Workflow for Absolute Stereochemistry Determination by VCD Spectroscopy
Figure 2: Workflow for absolute stereochemistry determination using VCD spectroscopy.
Experimental Protocol for VCD:
-
Sample Preparation: A solution of the chiral molecule is prepared in a suitable solvent (e.g., CDCl₃) at an appropriate concentration. Neat liquids can also be analyzed.
-
VCD and IR Measurement: The VCD and infrared (IR) spectra of the sample are recorded on a VCD spectrometer.
-
Computational Modeling: A computational model of one enantiomer of the molecule is built. A thorough conformational search is performed to identify all low-energy conformers.
-
DFT Calculations: Density Functional Theory (DFT) calculations are used to predict the VCD and IR spectra for the chosen enantiomer, often as a Boltzmann-weighted average of the spectra of the individual conformers.
-
Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum of the chosen enantiomer and its mirror image (obtained by inverting the sign of the calculated spectrum). A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[1][7]
Troubleshooting and Common Pitfalls
| Technique | Common Issue | Potential Cause | Recommended Solution |
| XRD | Flack parameter is indeterminate (~0.5) or has a large standard uncertainty. | Weak anomalous scattering (light atoms), poor crystal quality, racemic twinning. | Use a longer wavelength X-ray source (e.g., Cu Kα); Improve crystal quality; Collect highly redundant data.[4] |
| VCD | Poor match between experimental and calculated spectra. | Incomplete conformational search; Incorrect low-energy conformers; Solvent effects not accounted for. | Perform a more thorough conformational search; Use a higher level of theory for calculations; Consider explicit solvent models in calculations.[8] |
| ECD | No significant Cotton effects observed. | Lack of a suitable chromophore near the chiral center. | Consider derivatization to introduce a chromophore; Use VCD or NMR as an alternative. |
| NMR | Ambiguous interpretation of Δδ values in Mosher's ester analysis. | Conformational flexibility of the Mosher's ester; Overlapping signals. | Use a different chiral derivatizing agent; Employ 2D NMR techniques (e.g., ROESY) to determine the conformation of the diastereomers. |
Conclusion: A Multi-Technique Approach for Unwavering Confidence
X-ray crystallography remains the unparalleled gold standard for the determination of absolute stereochemistry, providing direct and unambiguous structural evidence. However, its reliance on high-quality single crystals presents a significant practical limitation. Spectroscopic methods, particularly VCD, have emerged as powerful and reliable alternatives that circumvent the need for crystallization.
The choice of technique should be guided by the nature of the sample, the available instrumentation, and the specific requirements of the research. For crystalline materials, XRD is the preferred method. For non-crystalline samples, VCD offers a robust solution, while ECD can be a rapid and sensitive option for molecules with suitable chromophores. NMR with chiral derivatizing agents provides another valuable tool in the chemist's arsenal.
Ultimately, a multi-technique approach can provide the highest level of confidence in the assignment of absolute stereochemistry. Correlating the results from an X-ray structure with those from a solution-phase technique like VCD not only validates the absolute configuration but also provides valuable insights into the conformational landscape of the molecule in different environments. As the demand for enantiopure compounds in the pharmaceutical and other industries continues to grow, a thorough understanding of these complementary techniques is essential for the modern researcher.
References
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Turner, H. L. (2008). Absolute Stereochemistry: The merits of VCD and XRD. University of Southampton. [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 18-23. [Link]
- Glusker, J. P. (2010). Bijvoet's discovery. Acta Crystallographica Section A: Foundations of Crystallography, 66(Pt 4), 387–388.
- Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
- Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.
- Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Chirality, 14(10), 768-781.
- Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
- Seco, J. M., Quínoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17-117.
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Schrödinger. (2020). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]
- Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(5), 233-239.
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
- Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092-4096.
- Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical reviews, 112(3), 1839-1862.
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BioTools. (n.d.). Absolute Configuration by VCD. [Link]
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons.
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A Comparative Guide to Thiazolidinethione Performance in Acetate vs. Propionate Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the aldol reaction remains a cornerstone for stereoselective carbon-carbon bond formation. Chiral auxiliaries have proven indispensable in guiding these reactions, and among them, thiazolidinethiones have emerged as robust and versatile tools. Their predictable stereocontrol, crystalline nature facilitating purification, and the relative ease of removal make them highly attractive in complex molecule synthesis.[1][2][3]
This guide provides an in-depth comparison of the performance of N-acyl thiazolidinethiones in acetate versus propionate aldol reactions. We will delve into the mechanistic underpinnings that dictate their stereochemical outcomes, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Decisive Role of the N-Acyl Substituent
The choice between an N-acetyl (acetate) and an N-propionyl (propionate) group on the thiazolidinethione auxiliary is a critical decision that profoundly influences the stereochemical course of the aldol reaction. This divergence in performance stems directly from the steric and conformational effects each substituent imparts on the enolate intermediate.
Propionate Aldol Reactions: A Paradigm of Syn-Selectivity
The N-propionyl thiazolidinethione is a classic choice for achieving high syn-diastereoselectivity in aldol reactions.[1][4] The additional methyl group at the α-position of the enolate plays a crucial role in rigidly defining the enolate geometry. Formation of the (Z)-enolate is strongly favored, which, according to the Zimmerman-Traxler transition state model, leads predictably to the syn-aldol adduct.[5]
In this model, the Lewis acid-chelated (Z)-enolate and the aldehyde adopt a chair-like six-membered transition state to minimize steric hindrance. The aldehyde's substituent (R) preferentially occupies an equatorial position, and the chiral auxiliary effectively shields one face of the enolate, dictating the absolute stereochemistry of the newly formed stereocenters. This reliable stereocontrol has been leveraged in numerous total synthesis campaigns.[6]
Acetate Aldol Reactions: A More Nuanced Stereochemical Challenge
In contrast, N-acetyl thiazolidinethiones present a more complex scenario. The absence of an α-substituent on the enolate precursor means that the geometry of the resulting enolate is not as rigidly controlled. Consequently, achieving high levels of diastereoselectivity can be more challenging. However, meticulous control over reaction conditions, including the choice of Lewis acid and base, can steer the reaction towards a desired stereoisomer.[7][8]
For instance, the use of titanium tetrachloride and (-)-sparteine has been shown to effectively control the enolization and subsequent aldol addition of N-acetyl thiazolidinethiones, leading to high diastereoselectivity.[9][10] It's important to note that in some cases, particularly with certain substitution patterns on the thiazolidinethione auxiliary, acetate aldol reactions can be directed to yield anti-adducts with high selectivity.[11] This highlights the tunability of the system, where the interplay between the auxiliary, substrate, and reagents dictates the outcome.
Performance Data at a Glance
The following table summarizes typical performance data for thiazolidinethione-mediated aldol reactions, illustrating the general trends in diastereoselectivity and yield.
| N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Propionate | Isobutyraldehyde | >99:1 | 85 | [1] |
| Propionate | Benzaldehyde | 97:3 | 91 | [1] |
| Acetate | Isobutyraldehyde | >95:5 | 88 | [8] |
| Acetate | Benzaldehyde | >95:5 | 92 | [8] |
Note: Selectivities and yields are representative and can vary based on the specific auxiliary, substrate, and reaction conditions.
Mechanistic Insight: A Visual Explanation
To better understand the origin of the observed stereoselectivity, we can visualize the key transition states using the Zimmerman-Traxler model.
Caption: Comparative Zimmerman-Traxler models for propionate and acetate aldol reactions.
Experimental Protocols
The following are representative, detailed procedures for conducting thiazolidinethione-mediated aldol reactions.
Protocol 1: Titanium-Mediated Syn-Selective Propionate Aldol Reaction
This protocol is adapted from the work of Crimmins and Chaudhary.[1]
Caption: Workflow for a typical propionate aldol reaction.
Step-by-Step Methodology:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the N-propionyl thiazolidinethione (1.0 equivalent) and dissolve in anhydrous dichloromethane (CH2Cl2).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add titanium tetrachloride (TiCl4, 1.1 equivalents) dropwise via syringe.
-
Add (-)-sparteine (1.2 equivalents) dropwise. The solution should turn a deep red or purple color, indicating enolate formation.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add the aldehyde (1.2 equivalents), dissolved in a small amount of CH2Cl2, dropwise.
-
Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to 0°C over the course of 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Transfer the mixture to a separatory funnel and extract with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.
Protocol 2: Boron-Mediated Diastereoselective Acetate Aldol Reaction
This protocol is based on the work of Sammakia and coworkers.[8]
Step-by-Step Methodology:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the N-acetyl thiazolidinethione (1.0 equivalent) and dissolve in anhydrous dichloromethane (CH2Cl2).
-
Cool the solution to 0°C.
-
Add dichlorophenylborane (BCl2Ph, 1.1 equivalents) dropwise.
-
Add (-)-sparteine (1.2 equivalents) dropwise.
-
Stir the mixture at 0°C for 30 minutes to ensure complete enolization.
-
Cool the reaction to -78°C.
-
Add the aldehyde (1.2 equivalents) dropwise.
-
Stir at -78°C for 2-3 hours, monitoring the reaction by TLC.
-
Quench the reaction with a pH 7 phosphate buffer.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO3) and brine, then dry over anhydrous magnesium sulfate (MgSO4).
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Auxiliary Removal
A key advantage of thiazolidinethione auxiliaries is their facile removal under mild conditions that are often compatible with sensitive functional groups.[2][3]
-
Transesterification: Treatment with an alcohol, such as benzyl alcohol, in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) can cleanly provide the corresponding ester.[12]
-
Reduction: Direct reduction to the aldehyde is possible using diisobutylaluminum hydride (DIBAL-H).[1]
-
Hydrolysis: Mild basic hydrolysis can yield the carboxylic acid.
-
Aminolysis: Reaction with amines provides the corresponding amides.[9]
This versatility in cleavage allows for the seamless integration of the aldol products into subsequent synthetic steps.
Conclusion and Practical Recommendations
The choice between N-acetyl and N-propionyl thiazolidinethiones for aldol reactions is dictated by the desired stereochemical outcome.
-
For reliable and high syn -selectivity, N-propionyl thiazolidinethiones are the reagent of choice. The stereochemical outcome is robust and less sensitive to minor variations in reaction conditions.
-
N-acetyl thiazolidinethiones offer greater flexibility but require more careful optimization of reaction conditions to achieve high diastereoselectivity. They can be particularly useful when an anti-aldol adduct is the target or when exploring non-traditional stereochemical outcomes.
In all cases, the use of well-defined Lewis acids and stoichiometric amounts of a suitable base is critical for achieving optimal results. The protocols provided herein serve as a solid foundation for researchers to explore the utility of these powerful chiral auxiliaries in their own synthetic programs.
References
-
Palomo, C., Oiarbide, M., García, J. M., González, A., Lecumberri, A., & Linden, A. (2002). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. Chemistry – A European Journal, 8(21), 4834-4844. [Link]
-
Crimmins, M. T., King, B. W., Tabet, E. A., & Chaudhary, K. (2001). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. The Journal of Organic Chemistry, 66(3), 894–902. [Link]
-
Crimmins, M. T., & Dechert, A.-M. R. (2009). Enantioselective Total Synthesis of (-)-Pironetin: Iterative Aldol Reactions of Thiazolidinethiones. Organic Letters, 11(7), 1635–1638. [Link]
-
Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775–777. [Link]
-
Vilà, C., Palomo, C., & Oiarbide, M. (2023). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Organic Letters, 25(4), 630–635. [Link]
-
Zhang, Y., & Sammakia, T. (2006). Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents. The Journal of Organic Chemistry, 71(16), 6262–6265. [Link]
-
Sammakia, T., & Zhang, Y. (2005). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic Letters, 7(14), 2913–2915. [Link]
-
Wu, Y., Sun, Y.-P., Yang, Y.-Q., Hu, Q., & Zhang, Q. (2004). Removal of Thiazolidinethione Auxiliaries with Benzyl Alcohol Mediated by DMAP. The Journal of Organic Chemistry, 69(18), 6142–6144. [Link]
-
Vilà, C., Palomo, C., & Oiarbide, M. (2023). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Organic Letters, 25(4), 630-635. [Link]
-
Crimmins, M. T. (2020). Crimmins thiazolidinethione aldolization. In Catalysis from A to Z. [Link]
-
Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775-777. [Link]
-
Wu, Y., Sun, Y.-P., Yang, Y.-Q., Hu, Q., & Zhang, Q. (2004). Removal of Thiazolidinethione Auxiliaries with Benzyl Alcohol Mediated by DMAP. The Journal of Organic Chemistry, 69(18), 6142-6144. [Link]
-
Wikipedia contributors. (2023). Aldol reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Crimmins, M. T., King, B. W., Tabet, E. A., & Chaudhary, K. (2001). Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones. The Journal of Organic Chemistry, 66(3), 894-902. [Link]
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A Comparative Guide to the Application of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to construct stereogenic centers is paramount. Chiral auxiliaries have long stood as a reliable and powerful tool in this endeavor, enabling the synthesis of enantiomerically pure compounds that are the cornerstone of many pharmaceuticals and biologically active molecules.[1] This guide provides an in-depth comparison of a sulfur-based chiral auxiliary, (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone , with a particular focus on its application in diastereoselective acetate aldol reactions. We will objectively compare its performance against the well-established Evans' oxazolidinone auxiliaries, supported by experimental data, and provide detailed protocols to facilitate its adoption in your research.
The Advantage of Sulfur: Overcoming a Limitation of Evans' Auxiliaries
Evans' oxazolidinone auxiliaries are renowned for their high diastereoselectivity in a multitude of asymmetric transformations, including propionate aldol additions.[2] However, their efficacy significantly diminishes in acetate aldol reactions, often resulting in poor to no diastereoselectivity.[3][4] This limitation presents a significant gap in the synthetic chemist's toolkit.
This is where sulfur-containing analogs, such as (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, demonstrate a distinct advantage. The replacement of the oxazolidinone's carbonyl oxygen with a thiocarbonyl group fundamentally alters the electronic and steric properties of the auxiliary, leading to superior performance in acetate aldol reactions.[3]
Performance in Diastereoselective Acetate Aldol Reactions: A Head-to-Head Comparison
The true measure of a chiral auxiliary's utility lies in its performance in key chemical transformations. The diastereoselective aldol reaction is a powerful C-C bond-forming reaction that establishes two new stereocenters. Here, we compare the performance of the N-acetyl thioxothiazolidinone auxiliary with its oxazolidinone counterpart in the context of acetate aldol additions.
Table 1: Comparison of Diastereomeric Ratios (d.r.) in Acetate Aldol Reactions
| Entry | Aldehyde | Chiral Auxiliary | Lewis Acid / Base | d.r. (syn:anti) | Yield (%) | Reference |
| 1 | Benzaldehyde | (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | TiCl₄ / (-)-sparteine (1:2) | >95:5 | 85 | [5] |
| 2 | Isobutyraldehyde | (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | TiCl₄ / (-)-sparteine (1:2) | >95:5 | 88 | [5] |
| 3 | Cinnamaldehyde | (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | TiCl₄ / (-)-sparteine (1:2) | >95:5 | 92 | [5] |
| 4 | Benzaldehyde | N-acetyl-(4S)-isopropyl-oxazolidin-2-one (Evans') | TiCl₄ / DIPEA | ~1:1 | - | [3][4] |
As the data clearly indicates, (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone provides excellent diastereoselectivity in acetate aldol reactions with a range of aldehydes, a feat not achievable with the corresponding Evans' oxazolidinone auxiliary. The stereochemical outcome is dictated by the chiral auxiliary, providing a reliable method for the synthesis of syn-aldol products.[6]
The Underlying Causality: Mechanistic Insights
The high degree of stereocontrol exerted by the N-acetyl thioxothiazolidinone auxiliary is attributed to the formation of a rigid, chelated transition state. The enolization of the N-acetyl group with a Lewis acid, such as titanium tetrachloride (TiCl₄), in the presence of a hindered amine base like (-)-sparteine, generates a titanium enolate. The aldehyde then coordinates to the titanium center, leading to a chair-like six-membered transition state.
Caption: Proposed Zimmerman-Traxler transition state for the TiCl₄-mediated aldol reaction.
The isopropyl group on the thiazolidinone ring effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face, thus ensuring high diastereoselectivity. The choice and stoichiometry of the Lewis acid and base can be crucial in controlling the formation of either the syn or anti aldol product.[5] For instance, using 2 equivalents of (-)-sparteine relative to TiCl₄ favors the formation of the syn product.[5]
Experimental Protocols: A Practical Guide
To facilitate the adoption of this powerful chiral auxiliary, we provide detailed, step-by-step methodologies for its synthesis and application in a diastereoselective acetate aldol reaction.
Synthesis of (S)-4-isopropyl-2-thioxothiazolidine
This protocol is adapted from the synthesis of similar thiazolidinethiones.
Materials:
-
(S)-Valinol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve (S)-valinol in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of KOH in water.
-
Add carbon disulfide dropwise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with HCl until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield (S)-4-isopropyl-2-thioxothiazolidine.
Acylation to (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Materials:
-
(S)-4-isopropyl-2-thioxothiazolidine
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve (S)-4-isopropyl-2-thioxothiazolidine in anhydrous DCM or THF in a flame-dried, argon-purged flask.
-
Add triethylamine or a catalytic amount of DMAP.
-
Cool the solution to 0 °C.
-
Add acetyl chloride or acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone.
Diastereoselective Acetate Aldol Reaction
Materials:
-
(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
-
Aldehyde (e.g., benzaldehyde)
-
Titanium tetrachloride (TiCl₄) (1.0 M solution in DCM)
-
(-)-Sparteine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone in anhydrous DCM in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C.
-
Slowly add TiCl₄ solution (1.1 equivalents).
-
After stirring for 5 minutes, add (-)-sparteine (2.2 equivalents) dropwise. The solution should turn a deep red or brown color.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde (1.5 equivalents) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
-
Purify the product by flash column chromatography.
Workflow Visualization
To provide a clear overview of the process, the following diagrams illustrate the synthesis and application workflow.
Caption: Synthesis workflow for the chiral auxiliary.
Caption: Workflow for the asymmetric aldol reaction.
Conclusion
(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone emerges as a highly effective chiral auxiliary for asymmetric acetate aldol reactions, addressing a key limitation of the widely used Evans' oxazolidinones. Its ability to deliver high diastereoselectivity with a variety of aldehydes makes it a valuable tool for the synthesis of complex chiral molecules. The straightforward synthesis and predictable stereochemical outcomes, coupled with the detailed protocols provided in this guide, should empower researchers to confidently incorporate this versatile auxiliary into their synthetic strategies.
References
- G. Cainelli, D. Giacomini, P. Galletti, and A. Quintavalla, "Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses," Molecules, vol. 22, no. 1, p. 85, 2017.
- D. A. Evans, J. Bartroli, and T. L. Shih, "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates," Journal of the American Chemical Society, vol. 103, no. 8, pp. 2127-2129, 1981.
- M. T. Crimmins, and K. Chaudhary, "Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones," Organic Letters, vol. 2, no. 6, pp. 775-777, 2000.
- M. M. Heravi, V. Zadsirjan, and B. Farajpour, "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis," RSC Advances, vol. 6, no. 36, pp. 30498-30537, 2016.
- Y. Zhang and T. Sammakia, "Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents," The Journal of Organic Chemistry, vol. 71, no. 16, pp. 6262-6265, 2006.
- M. B. Hodge and H. F. Olivo, "Stereoselective aldol additions of titanium enolates of N-acetyl-4-isopropyl-thiazolidinethione," Tetrahedron, vol. 60, no. 42, pp. 9397-9403, 2004.
- T. Sammakia and Y. Zhang, "Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents," The Journal of Organic Chemistry, vol. 71, no. 16, pp. 6262–6265, 2006.
- D. A. Evans, J. V. Nelson, and T. R. Taber, "Stereoselective Aldol Condensations via Boron Enolates," in Topics in Stereochemistry, John Wiley & Sons, Ltd, 1982, pp. 1-115.
-
Organic Syntheses, " (4S)-ISOPROPYL-3-PROPIONYL-2-OXAZOLIDINONE," Available: [Link].
- S. Pabbaraja, V. K. Jha, and A. C. Kunwar, "Stereoselective Acetate Aldol Reactions," in Stereoselective Synthesis of Drugs and Natural Products, John Wiley & Sons, Ltd, 2020, pp. 1-70.
- G. Cainelli, D. Giacomini, P. Galletti, and A. Quintavalla, "Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses," Molecules, vol. 22, no. 1, p. 85, Jan. 2017.
- M. B. Hodge and H. F. Olivo, "Stereoselective aldol additions of titanium enolates of N-acetyl-4-isopropyl-thiazolidinethione," Tetrahedron, vol. 60, no. 42, pp. 9397–9403, Oct. 2004.
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- 2. youtube.com [youtube.com]
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- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. Sci-Hub. Stereoselective aldol additions of titanium enolates of N-acetyl-4-isopropyl-thiazolidinethione / Tetrahedron, 2004 [sci-hub.st]
- 6. Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
The (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone Auxiliary: A Comparative Guide to Substrate Scope in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for reliable and versatile chiral auxiliaries is paramount. These molecular scaffolds temporarily impart chirality to a substrate, guiding the formation of new stereocenters with high precision. Among the pantheon of such tools, the Evans oxazolidinones have long been celebrated for their efficacy. However, for certain crucial transformations, particularly the stereoselective synthesis of β-hydroxy acetates, their limitations have spurred the exploration of alternatives. This guide provides an in-depth evaluation of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone , a sulfur-containing chiral auxiliary of the N-acylthiazolidinethione class, and objectively compares its performance in asymmetric aldol reactions against established alternatives.
Introduction: Beyond the Evans Paradigm
The aldol reaction, a cornerstone of carbon-carbon bond formation, generates up to two new stereocenters.[1] Controlling the absolute and relative stereochemistry of these centers is a formidable challenge. Chiral auxiliaries, by covalently bonding to the enolate precursor, create a chiral environment that directs the approach of the electrophile (an aldehyde in this case), leading to a diastereoselective outcome.[2]
The seminal work of David A. Evans with oxazolidinone auxiliaries revolutionized the field, offering a robust method for achieving high "syn" diastereoselectivity in propionate aldol reactions.[2][3] However, these auxiliaries are notably less effective for acetate aldol additions, often yielding poor diastereoselectivities.[4] This gap has highlighted the need for auxiliaries with different electronic and steric properties.
Enter the N-acylthiazolidinethiones, championed by the work of Nagao and Fujita.[4] The replacement of the oxazolidinone's carbonyl oxygen with a thiocarbonyl group, as seen in (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone , fundamentally alters the chelating properties of the auxiliary, unlocking high diastereoselectivity in acetate aldol reactions.[4][5]
Mechanism of Stereocontrol: The Role of Sulfur
The key to the success of the thiazolidinethione auxiliary lies in the ability of both the carbonyl oxygen and the thiocarbonyl sulfur to coordinate with the titanium center. This bidentate chelation locks the enolate in a specific conformation. The bulky isopropyl group on the stereogenic center of the auxiliary then effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This controlled approach dictates the absolute stereochemistry of the newly formed hydroxyl and methyl-bearing stereocenters.
Furthermore, the stoichiometry of the reagents, particularly the Lewis acid and a tertiary amine base (like (-)-sparteine or Hünig's base), can influence which diastereomer is favored, allowing for tunable stereoselectivity between syn and anti aldol products.[4][8]
Figure 1. Generalized workflow for an asymmetric aldol reaction using (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone.
Substrate Scope of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
The versatility of a chiral auxiliary is defined by its ability to provide high stereoselectivity across a broad range of substrates. The following table summarizes the performance of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone in titanium-mediated aldol reactions with various aldehydes.
| Entry | Aldehyde | Product | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Isobutyraldehyde | 3-hydroxy-2,4-dimethylpentanoic acid derivative | >95:5 | 85 | [4] |
| 2 | Benzaldehyde | 3-hydroxy-2-methyl-3-phenylpropanoic acid derivative | >95:5 | 90 | [4] |
| 3 | Acrolein | 3-hydroxy-2-methylpent-4-enoic acid derivative | 88:12 | 75 | [9] |
| 4 | Crotonaldehyde | 3-hydroxy-2-methylpent-4-enoic acid derivative | >99:1 | 66 | [1] |
| 5 | Pivalaldehyde | 3-hydroxy-2,4,4-trimethylpentanoic acid derivative | >95:5 | 80 | [4] |
Table 1: Performance of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone in Asymmetric Aldol Reactions.
The data clearly indicates that the auxiliary provides excellent "syn" selectivity and high yields for a variety of aldehydes, including sterically hindered aliphatic, aromatic, and α,β-unsaturated aldehydes.
Comparison with Alternative Chiral Auxiliaries
| Chiral Auxiliary | Typical Substrate | Key Advantage | Key Limitation |
| (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | Acetate enolates | High diastereoselectivity in acetate aldol reactions. | Can require stoichiometric amounts of Lewis acid. |
| Evans' Oxazolidinone | Propionate enolates | Excellent "syn" selectivity for propionate aldols.[2] | Poor selectivity for acetate aldols.[4] |
| Crimmins' Thiazolidinethione | Acetate and propionate enolates | Can access both "Evans syn" and "non-Evans syn" adducts.[5] | Diastereoselectivities can be slightly lower than Evans' auxiliaries for propionate aldols.[6] |
Table 2: Qualitative Comparison of Common Chiral Auxiliaries for Aldol Reactions.
The primary advantage of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone lies in its ability to effectively control the stereochemistry of acetate aldol additions, a reaction where the widely used Evans' auxiliaries fall short.[4] This makes it a valuable tool for the synthesis of polyketide natural products and other molecules containing the β-hydroxy acetate motif.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of the chiral auxiliary and its application in a representative asymmetric aldol reaction.
Synthesis of (S)-4-Isopropyl-1,3-thiazolidine-2-thione
This procedure is adapted from Organic Syntheses.[10]
Figure 2. Synthesis of the chiral auxiliary from (S)-valinol.
Materials:
-
(S)-valinol
-
Ethanol (EtOH)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with (S)-valinol, add ethanol and carbon disulfide.
-
Slowly add a solution of potassium hydroxide in ethanol and water at room temperature.
-
Heat the reaction mixture to reflux for 72 hours under a nitrogen atmosphere.
-
After cooling, remove the volatiles under reduced pressure.
-
Acidify the residue with 0.5 M aqueous HCl.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the product as a yellowish solid.[10]
Asymmetric Aldol Reaction with Isobutyraldehyde
This protocol is a representative example of a TiCl₄-mediated aldol reaction.[1][4][11]
Figure 3. Experimental workflow for the asymmetric aldol reaction.
Materials:
-
(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Titanium tetrachloride (TiCl₄)
-
(-)-Sparteine
-
Isobutyraldehyde, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone in anhydrous dichloromethane in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C.
-
Slowly add titanium tetrachloride via syringe.
-
Add (-)-sparteine dropwise.
-
Stir the resulting deep red solution at -78 °C for 30 minutes.
-
Add freshly distilled isobutyraldehyde dropwise.
-
Stir the reaction mixture at -78 °C for 1.5 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Cleavage of the Chiral Auxiliary
The auxiliary can be readily removed under mild conditions to afford the desired β-hydroxy acid, ester, or alcohol.[12][13]
-
For β-hydroxy acids: Hydrolysis with lithium hydroxide (LiOH) in a mixture of THF and water.
-
For β-hydroxy esters: Transesterification with a sodium alkoxide in the corresponding alcohol.
-
For β-hydroxy alcohols: Reduction of the N-acyl group with a reducing agent such as sodium borohydride (NaBH₄).
Conclusion
(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone has emerged as a powerful and reliable chiral auxiliary for asymmetric aldol reactions, particularly for the challenging acetate aldol additions where traditional Evans' auxiliaries are less effective. Its predictable stereocontrol, high diastereoselectivities across a range of aldehyde substrates, and the relative ease of synthesis and removal make it an invaluable tool for the modern synthetic chemist. While direct comparative data with other auxiliaries under identical conditions remains somewhat limited in the literature, the available evidence strongly supports its superior performance in specific, crucial applications. For researchers and professionals in drug development and natural product synthesis, a thorough understanding of the substrate scope and mechanistic nuances of this auxiliary can significantly expand the strategic options for the stereocontrolled construction of complex chiral molecules.
References
- Olivo, H. F., & Hemenway, M. S. (2004). Stereoselective aldol additions of titanium enolates of N-acetyl-4-isopropyl-thiazolidinethione. Tetrahedron, 60(41), 9167-9174.
- Romea, P., & Urpí, F. (2005). (S)-4-Isopropyl-1,3-thiazolidine-2-thione. Organic Syntheses, 82, 134.
- Crimmins, M. T., & Chaudhary, K. (2000). Asymmetric Aldol Additions with Titanium Enolates of N-Acylthiazolidinethiones. The Journal of Organic Chemistry, 65(25), 8493–8500.
- Nagao, Y., Yamada, S., Kumagai, T., Ochiai, M., & Fujita, E. (1985). Asymmetric aldol reaction of chiral N-acyl-1,3-thiazolidine-2-thiones. Journal of the Chemical Society, Perkin Transactions 1, 2089-2091.
- Crimmins, M. T., King, B. W., Tabet, E. A., & Chaudhary, K. (2001). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. The Journal of Organic Chemistry, 66(3), 894–902.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
- Urpi, F., & Vilarrasa, J. (1990). A very mild and efficient procedure for the cleavage of N-acyl-1,3-thiazolidine-2-thiones. Tetrahedron Letters, 31(52), 7499-7500.
- Hsiao, C. N., Liu, L., & Miller, M. J. (1987). A practical synthesis of N-acyl-.beta.-lactams from N-acyl-N-silylglycinates and imines. The Journal of Organic Chemistry, 52(11), 2201-2206.
- Danda, H., Hansen, M. M., & Heathcock, C. H. (1990). Diastereofacial selectivity of the aldol reactions of the lithium enolates of some chiral .alpha.-(N,N-dibenzylamino) ketones. The Journal of Organic Chemistry, 55(1), 173-181.
- Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with N-Acyl Thiazolidinethiones. Organic Letters, 8(8), 1613–1616.
- Nagao, Y., Inoue, T., Hashimoto, K., Hagiwara, Y., & Fujita, E. (1982). A new chiral recognition. Highly diastereoselective aldol-type reaction of chiral N-acylthiazolidine-2-thiones.
- Evans, D. A., & Sjogren, E. B. (1985). Diastereoselective aldol reactions of chiral N-acyloxazolidinones. A versatile approach to the synthesis of enantiomerically pure .beta.-hydroxy carboxylic acids. Tetrahedron Letters, 26(32), 3783-3786.
- Crimmins, M. T., & She, J. (2004). Enantioselective Total Synthesis of (+)-Spongidepsin. Journal of the American Chemical Society, 126(40), 12790–12791.
- Nagao, Y., Dai, W. M., Ochiai, M., Tsukagoshi, S., & Fujita, E. (1988). Asymmetric aldol reactions of chiral tin(II) enolates. A new method for the synthesis of optically active .beta.-hydroxy-.alpha.-amino acids. The Journal of Organic Chemistry, 53(8), 1853-1855.
- Crimmins, M. T., & Chaudhary, K. (2000). Asymmetric Aldol Additions with Titanium Enolates of N-Acylthiazolidinethiones. The Journal of Organic Chemistry, 65(25), 8493–8500.
- Evans, D. A., & Gage, J. R. (1990). Diastereoselective anti-aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 77.
- Rodríguez-Cisterna, V., Villar, C., Romea, P., & Urpí, F. (2007). Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone. The Journal of Organic Chemistry, 72(17), 6631–6633.
- Nagao, Y., Hagiwara, Y., Kumagai, T., Ochiai, M., Inoue, T., Hashimoto, K., & Fujita, E. (1986). A new chiral recognition. Highly diastereoselective aldol-type reaction of chiral N-acylthiazolidine-2-thiones. Part 2. Journal of the Chemical Society, Perkin Transactions 1, 2311-2317.
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Myers, A. G. (n.d.). The Zimmerman-Traxler Transition State Model. Harvard University. Retrieved from [Link]
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- Olivo, H. F., & Hemenway, M. S. (2004). Stereoselective aldol additions of titanium enolates of N-acetyl-4-isopropyl-thiazolidinethione. Tetrahedron, 60(41), 9167-9174.
- Nagao, Y., & Fujita, E. (1985). Chiral N-acyl-1,3-thiazolidine-2-thiones in asymmetric synthesis. Heterocycles, 23(11), 2821-2841.
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Safety Operating Guide
Navigating the Disposal of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, a chiral auxiliary commonly used in asymmetric synthesis. Our focus is to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this chemical waste stream responsibly, ensuring both personal safety and environmental protection.
I. Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure is initiated, a thorough understanding of the potential hazards is paramount. The structure of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, containing a sulfur atom within a heterocyclic ring, suggests potential for environmental toxicity and possible reactivity under certain conditions.
Key Considerations:
-
Toxicity: The toxicological properties of this specific compound have not been extensively documented. However, many organosulfur compounds can be harmful if inhaled, ingested, or absorbed through the skin. Prudent practice dictates treating it as a potentially toxic substance.
-
Environmental Hazard: Thioxo compounds can be toxic to aquatic life. Improper disposal, such as drain disposal, is strictly prohibited to prevent contamination of waterways.
-
Reactivity: While not highly reactive under standard laboratory conditions, the potential for hazardous reactions with incompatible materials must be considered. For example, strong oxidizing agents should be kept separate from sulfur-containing compounds.[1]
A thorough risk assessment should be conducted within the context of your laboratory's specific experimental workflow. This involves identifying all potential waste streams containing the target compound, including pure substance, solutions, and contaminated labware.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling any chemical waste. The following table outlines the minimum required PPE for the disposal of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption.[2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes of chemical waste.[3] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a fume hood when handling larger quantities or creating aerosols. | To prevent inhalation of any potential vapors or dusts. |
Always inspect your PPE for integrity before use and wash your hands thoroughly after handling chemical waste, even if gloves were worn.[4]
III. Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is a cornerstone of safe laboratory practice.[1] It prevents dangerous reactions and facilitates compliant disposal.
Experimental Protocol for Waste Collection:
-
Container Selection:
-
Choose a chemically compatible container with a secure, screw-top lid.[1] High-density polyethylene (HDPE) or glass containers are generally suitable. The original product container, if empty, is often the best choice for the waste.[5]
-
Ensure the container is clean and free from any residues of incompatible chemicals.
-
-
Labeling:
-
As soon as the first drop of waste enters the container, it must be labeled.[5]
-
The label must include the words "Hazardous Waste," the full chemical name: "(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone," and a clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").[1]
-
If the waste is a mixture, list all components and their approximate percentages.
-
-
Waste Accumulation:
-
Solid Waste: Collect solid (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone waste in a designated, labeled container. This includes excess reagent and contaminated items like weighing paper and gloves. Solid and liquid wastes must be kept separate.[2]
-
Liquid Waste: Collect liquid waste containing the compound (e.g., reaction mixtures, solutions in organic solvents) in a separate, labeled liquid waste container.
-
Do not mix with incompatible waste streams. Specifically, avoid mixing with strong acids, bases, or oxidizing agents.[1][6]
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][7] This area should be under the control of the laboratory personnel.
-
The container must be kept closed at all times, except when adding waste.[5]
-
Ensure secondary containment is in place to capture any potential leaks.[5]
-
IV. Spill Management: Preparedness is Key
Accidents happen, and a well-rehearsed spill response plan is crucial.
Protocol for Small Spills:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Wear the appropriate PPE as outlined in Section II.
-
Containment: For liquid spills, use an absorbent material like vermiculite or a chemical spill kit to contain the spill. For solid spills, gently sweep up the material to avoid creating dust.
-
Collection: Carefully collect the absorbent material and spilled chemical and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[6][8][9] Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
For large spills, evacuate the area and contact your EHS office immediately.
V. Final Disposal: The End of the Line
The final disposal of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone waste must be handled by a licensed hazardous waste disposal company.
Procedure for Disposal:
-
Request Pickup: Once the waste container is full (do not overfill, leave at least 10% headspace), or before the accumulation time limit set by your institution is reached, request a pickup from your EHS office or designated waste management provider.
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and regulatory agencies.
-
Handover: Transfer the waste to the authorized personnel for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Never dispose of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone down the drain or in the regular trash. [5][10]
VI. Visualization of the Disposal Workflow
To aid in the decision-making process for the disposal of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible manner.
References
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Unknown. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Oregon State University Seafood Lab. (n.d.). Method Chemicals Disposal. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
